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5-(methoxymethyl)-1,2-oxazol-3-amine Documentation Hub

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  • Product: 5-(methoxymethyl)-1,2-oxazol-3-amine
  • CAS: 95312-49-5

Core Science & Biosynthesis

Foundational

5-(methoxymethyl)-1,2-oxazol-3-amine chemical structure and properties

Structure, Synthesis, and Pharmaceutical Applications Executive Summary 5-(Methoxymethyl)-1,2-oxazol-3-amine (also known as 5-(methoxymethyl)isoxazol-3-amine) is a functionalized heterocyclic building block critical to m...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

5-(Methoxymethyl)-1,2-oxazol-3-amine (also known as 5-(methoxymethyl)isoxazol-3-amine) is a functionalized heterocyclic building block critical to medicinal chemistry. It belongs to the class of 3-amino-5-substituted isoxazoles, a privileged scaffold found in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (e.g., valdecoxib), and kinase inhibitors.

This guide details the physicochemical profile, synthetic pathways, and reactivity of this specific derivative. Distinguished by the 5-methoxymethyl group, this molecule offers unique polarity and hydrogen-bonding capabilities compared to its 5-methyl analogs, making it a valuable tool for optimizing pharmacokinetic properties in drug design.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identifiers
  • IUPAC Name: 5-(Methoxymethyl)-1,2-oxazol-3-amine

  • Common Synonyms: 5-(Methoxymethyl)isoxazol-3-amine; 3-Amino-5-(methoxymethyl)isoxazole

  • CAS Registry Numbers:

    • Free Base: 95312-49-5

    • Hydrochloride Salt: 1820615-29-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3]
  • SMILES: COCC1=CC(N)=NO1

Structural Analysis

The molecule features a five-membered isoxazole heteroaromatic ring.

  • Position 3 (Amine): An exocyclic primary amine (

    
    ). It acts as a weak base and a nucleophile for derivatization (e.g., sulfonylation).
    
  • Position 5 (Methoxymethyl): An ether side chain (

    
    ). This group acts as a hydrogen bond acceptor and modulates lipophilicity (LogP) without introducing a formal charge.
    
Physicochemical Data Profile

Note: Values are derived from experimental data of close structural analogs and computational consensus where specific experimental values are proprietary.

PropertyValue / DescriptionSignificance
Molecular Weight 128.13 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Physical State White to pale yellow solidTypical for low-MW amino-isoxazoles.
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents; moderate water solubility.
LogP (Predicted) ~ -0.2 to 0.3Lower lipophilicity than 5-methylisoxazole due to the ether oxygen.
pKa (Amine) ~ 2.0 - 2.5 (Conjugate acid)The amine is weakly basic due to electron withdrawal by the isoxazole ring.
H-Bond Donors 1 (Amine group)Critical for receptor binding interactions.
H-Bond Acceptors 3 (Ring N, Ring O, Ether O)High acceptor density relative to size.

Synthetic Methodologies

The synthesis of 3-amino-5-substituted isoxazoles generally proceeds via the condensation of


-ketonitriles with hydroxylamine. For the 5-methoxymethyl derivative, the specific precursor is 4-methoxy-3-oxobutanenitrile .
Primary Synthetic Route: Cyclocondensation

This route is preferred for its scalability and regioselectivity.

Reagents:

  • Precursor: 4-Methoxy-3-oxobutanenitrile (Methoxyacetylacetonitrile).

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium hydroxide (

    
    ) or Sodium acetate (
    
    
    
    ).
  • Solvent: Water/Ethanol mixture.

Protocol Logic:

  • Oxime Formation: Hydroxylamine attacks the ketone carbonyl of the

    
    -ketonitrile under pH-controlled conditions (typically pH 8-10).
    
  • Cyclization: The oxime oxygen attacks the nitrile carbon (intramolecular nucleophilic attack), followed by tautomerization to form the aromatic isoxazole ring.

  • Regiocontrol: The reaction favors the 3-amino-5-substituted isomer over the 5-amino-3-substituted isomer when the pH is kept basic, as the nucleophilic attack on the nitrile is facilitated.

Visualization of Synthesis Pathway

Synthesis Fig 1. Regioselective synthesis via beta-ketonitrile condensation. Precursor 4-Methoxy-3-oxobutanenitrile (Precursor) Intermediate Intermediate Oxime (Transient) Precursor->Intermediate Condensation (pH 8-10) Reagent Hydroxylamine HCl + NaOH Reagent->Intermediate Product 5-(Methoxymethyl)- 1,2-oxazol-3-amine Intermediate->Product Cyclization & Tautomerization

Reactivity & Derivatization

The 3-amino group is the primary handle for chemical modification. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the isoxazole ring.

Sulfonylation (Sulfonamide Synthesis)

This is the most common reaction, used to generate antibiotics and kinase inhibitors.

  • Reaction: Amine + Aryl Sulfonyl Chloride

    
     Sulfonamide.
    
  • Conditions: Requires a base (Pyridine or DMAP) to scavenge HCl.

  • Application: Synthesis of analogs to Sulfamethoxazole, where the 5-methyl group is replaced by 5-methoxymethyl to alter solubility and metabolic stability.

Acylation (Amide Synthesis)
  • Reaction: Amine + Acyl Chloride / Anhydride

    
     Amide.
    
  • Conditions: Standard Schotten-Baumann conditions or coupling agents (EDC/HOBt) for carboxylic acids.

  • Utility: Creating peptidomimetics or linking the isoxazole headgroup to larger pharmacophores (e.g., in TrkA inhibitors).

Electrophilic Aromatic Substitution

The isoxazole C-4 position is relatively electron-rich and can undergo electrophilic substitution (e.g., halogenation with NIS/NBS), providing a route to 3-amino-4-halo-5-methoxymethylisoxazoles.

Pharmaceutical Applications

Bioisosterism & Scaffold Utility
  • GABA Receptor Modulation: The 3-aminoisoxazole moiety is structurally related to Muscimol (5-aminomethyl-3-isoxazolol), a potent GABA

    
     agonist. While 5-(methoxymethyl)-1,2-oxazol-3-amine is not a direct agonist, it serves as a template for designing ligands that bind to the benzodiazepine site or orthosteric sites of GABA receptors.
    
  • Kinase Inhibition: The compound appears in patent literature as a "head group" for TrkA (Tropomyosin receptor kinase A) inhibitors. The amine forms critical hydrogen bonds with the kinase hinge region, while the methoxymethyl group occupies the hydrophobic pocket, offering specific selectivity profiles.

Metabolic Stability

The replacement of a methyl group (as in 5-methylisoxazole) with a methoxymethyl group introduces a metabolic "soft spot" (the ether) or, conversely, blocks benzylic oxidation depending on the specific enzyme interactions (CYP450). This allows medicinal chemists to tune the half-life (


) of a drug candidate.

Safety & Handling Protocol

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store the hydrochloride salt in a desiccator at 2-8°C. The free base is stable at room temperature but should be protected from light and moisture.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute acid if necessary (for the free base).

References

  • PubChem. (n.d.). 5-(Methoxymethyl)isoxazol-3-amine hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (WO2014078454A1).

Sources

Exploratory

The Methoxymethyl (MOM) Moiety in Isoxazole Amine Medicinal Chemistry: Lipophilicity Modulation and Synthetic Strategies

The following technical guide details the physicochemical and synthetic role of the methoxymethyl (MOM) group in optimizing isoxazole amine scaffolds. Executive Summary In the optimization of isoxazole amine pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic role of the methoxymethyl (MOM) group in optimizing isoxazole amine scaffolds.

Executive Summary

In the optimization of isoxazole amine pharmacophores (e.g., valdecoxib analogs, AMPA modulators), controlling lipophilicity (LogP/LogD) without compromising steric fit is a critical bottleneck. The methoxymethyl (MOM) group, often dismissed as a mere protecting group, serves as a potent non-classical bioisostere for ethyl or isopropyl substituents.

This guide analyzes the MOM group’s role in modulating the solvation energy and membrane permeability of isoxazole amines. Unlike simple alkyl chains, the MOM moiety introduces a "solvation anchor" via the ether oxygen, depressing LogP while maintaining the hydrophobic bulk required for receptor pocket occupancy. We present validated synthetic protocols for C-MOM installation and N-MOM prodrug strategies, supported by physicochemical data.

Physicochemical Mechanisms: The "Solvation Anchor" Effect

The primary utility of the methoxymethyl group in isoxazole amines lies in its ability to decouple molecular volume from lipophilicity.

Lipophilicity Modulation (LogP)

Replacing a C-alkyl group (e.g., ethyl) with a MOM group (-CH₂OCH₃) significantly alters the partition coefficient.

  • Steric Equivalence: The MOM group is sterically similar to an ethyl or n-propyl group.

  • Electronic Divergence: The ether oxygen acts as a hydrogen bond acceptor (HBA). This interaction with aqueous solvent increases the desolvation penalty, thereby lowering LogP relative to the alkyl analog.

Mechanism:



This shift allows researchers to retain the hydrophobic contact of the methylene spacer (-CH₂-) while introducing a distal polar vector (-OCH₃) to improve solubility in aqueous media.
Intramolecular Hydrogen Bonding

In ortho-substituted isoxazole amines (e.g., 4-MOM-5-aminoisoxazoles), the ether oxygen can accept a hydrogen bond from the exocyclic amine.

  • Effect: This locks the conformation, reducing entropic penalty upon binding.

  • Permeability: The formation of a transient intramolecular H-bond masks the donor/acceptor pair, temporarily increasing apparent lipophilicity (LogD) during membrane transit, a phenomenon known as the "chameleon effect."

Data Presentation: Substituent Effects on Isoxazole Lipophilicity[1][2][3]

The following table summarizes the calculated physicochemical shifts when modifying the C-4 position of a 5-amino-3-phenylisoxazole core.

Substituent (R)MW (Da)cLogPH-Bond AcceptorsPolar Surface Area (Ų)Predicted Solubility (mg/mL)
-H 160.171.85251.80.45
-CH₃ (Methyl) 174.202.31251.80.12
-CH₂CH₃ (Ethyl) 188.232.84251.80.04
-CH₂OCH₃ (MOM) 204.23 1.95 3 61.0 0.85
-CH₂OH (Hydroxymethyl) 190.201.10372.02.10

Insight: The MOM group (Row 4) provides a "Goldilocks" zone—it prevents the drastic solubility drop seen with ethyl substitution (Row 3) while avoiding the excessive polarity of the free alcohol (Row 5), which often hinders blood-brain barrier (BBB) penetration.

Experimental Protocols

Protocol A: De Novo Synthesis of C-Methoxymethyl Isoxazole Amines

Objective: Install the MOM group at the C-4 position via [3+2] dipolar cycloaddition.

Reagents:

  • Benzaldehyde oxime (Precursor)

  • N-Chlorosuccinimide (NCS)

  • 3-Methoxyprop-1-yne (Propargyl methyl ether)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Chlorination: Dissolve benzaldehyde oxime (10 mmol) in DCM (50 mL). Add NCS (11 mmol) portion-wise at 0°C. Stir for 2 hours to generate the hydroximoyl chloride.

  • Cycloaddition: Add 3-methoxyprop-1-yne (15 mmol) to the solution.

  • Nitrile Oxide Generation: Add Et₃N (12 mmol) dropwise over 30 minutes at 0°C. The base eliminates HCl, generating the nitrile oxide in situ, which immediately undergoes [3+2] cycloaddition with the alkyne.

  • Workup: Stir overnight at room temperature. Wash with water (2x) and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1). The MOM-substituted isoxazole elutes after the diphenyl byproduct.

Validation:

  • ¹H NMR (CDCl₃): Look for the singlet at ~3.4 ppm (-OCH ₃) and the singlet at ~4.5 ppm (-CH ₂O-).

Protocol B: N-Methoxymethylation (Prodrug Synthesis)

Objective: Transient masking of the isoxazole amine to improve permeability.

  • Reaction: Dissolve isoxazole amine (1 eq) in anhydrous THF.

  • Deprotonation: Add NaH (1.1 eq) at 0°C. Stir for 15 min.

  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.1 eq) dropwise. Caution: MOM-Cl is a carcinogen; use strict containment.

  • Quench: Add saturated NH₄Cl after 1 hour.

  • Outcome: Yields the N-MOM isoxazole. This hemiaminal ether is stable at neutral pH but hydrolyzes in plasma/acidic endosomes to release the free amine.

Visualizations

Diagram 1: Physicochemical Logic of MOM Substitution

This diagram illustrates the decision matrix for selecting the MOM group based on lipophilicity and steric requirements.

MOM_Logic Problem Lead Optimization Issue: High Lipophilicity (LogP > 4) Poor Solubility Decision Select Substituent Strategy Problem->Decision Alkyl Alkyl (Ethyl/Propyl) Increases LogP (+0.5) Maintains Sterics Decision->Alkyl Need Hydrophobicity Hydroxyl Hydroxyl (-CH2OH) Drastically Lowers LogP (-1.5) H-Bond Donor (Polarity Issue) Decision->Hydroxyl Need Polarity MOM Methoxymethyl (-CH2OCH3) Moderate LogP Reduction (-0.5) Acceptor Only (No Donor) Maintains Steric Bulk Decision->MOM Need Balance Alkyl->Problem Fails Solubility Hydroxyl->Problem Fails Permeability Result Optimized Candidate: Balanced Permeability/Solubility MOM->Result Success

Caption: Decision matrix for utilizing the MOM group to balance steric bulk and lipophilicity in isoxazole lead optimization.

Diagram 2: Synthetic Pathway (Regioselective [3+2] Cycloaddition)

The formation of the C-MOM isoxazole core via nitrile oxide cycloaddition.

Synthesis_Pathway Oxime Benzaldehyde Oxime (Precursor) Chloride Hydroximoyl Chloride Oxime->Chloride NCS, DCM, 0°C NCS NCS (Chlorinating Agent) Base Et3N (Base) Alkyne Propargyl Methyl Ether (Dipolarophile) Product 5-MOM-3-Phenylisoxazole (Target Scaffold) Alkyne->Product NitrileOxide Nitrile Oxide (1,3-Dipole) Chloride->NitrileOxide Et3N (-HCl) NitrileOxide->Product [3+2] Cycloaddition + Alkyne

Caption: Regioselective synthesis of C-MOM isoxazoles via in situ nitrile oxide generation and trapping.

References

  • Isoxazole Synthesis Overview: Praveen, C., et al. "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[1] Synlett, 2010.[1]

  • Lipophilicity & Bioisosteres: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Viability." Chemical Research in Toxicology, 2011.

  • Prodrug Strategies (N-Alkylation): Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.

  • Biological Activity of Isoxazole Derivatives: Zimecki, M., et al. "Immunosuppressive properties of a new isoxazole derivative MZO-2."[2] Pharmacological Reports, 2016.[2]

  • Structure-Activity Relationships (SAR): Vitale, P., et al. "Isoxazole derivatives as COX-1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine from 4-methoxy-3-oxobutanenitrile

Application Note: A Regioselective Pathway to 5-(methoxymethyl)-1,2-oxazol-3-amine A Guided Synthesis from 4-methoxy-3-oxobutanenitrile for Advanced Pharmaceutical Intermediate Production Abstract This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Regioselective Pathway to 5-(methoxymethyl)-1,2-oxazol-3-amine

A Guided Synthesis from 4-methoxy-3-oxobutanenitrile for Advanced Pharmaceutical Intermediate Production

Abstract

This document provides a comprehensive guide for the synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine, a crucial heterocyclic building block in medicinal chemistry and drug development.[1] The protocol details a regioselective approach starting from the readily available β-ketonitrile, 4-methoxy-3-oxobutanenitrile.[2][3] The synthesis hinges on the controlled reaction with hydroxylamine, where careful management of pH and temperature is paramount to selectively favor the formation of the desired 3-aminoisoxazole isomer over the 5-aminoisoxazole byproduct.[4][5] This application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety procedures, and offers a guide for troubleshooting common synthetic challenges. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development seeking a reliable and scalable route to this valuable intermediate.

Introduction and Scientific Background

The 3-aminoisoxazole scaffold is a privileged structure in pharmaceutical science, appearing in numerous biologically active compounds.[1][5] Its utility stems from its ability to act as a bioisostere for other functional groups and its capacity for diverse functionalization. The target molecule, 5-(methoxymethyl)-1,2-oxazol-3-amine, is of particular interest due to the presence of the methoxymethyl group, which can influence solubility and metabolic stability.[6]

The synthesis of 3-aminoisoxazoles from β-ketonitriles presents a classic challenge in regioselectivity.[5][7] The reaction with hydroxylamine can proceed via two main pathways, leading to either the 3-amino or the 5-amino isomer. Extensive studies have demonstrated that reaction conditions, particularly pH and temperature, are the determining factors in directing the regioselectivity of the cyclization.[4] This protocol is optimized based on the principle that hydroxylamine preferentially attacks the nitrile functionality at a near-neutral pH (7-8) and moderate temperatures (≤45 °C), leading to the desired 3-aminoisoxazole.[4][8]

Reaction Mechanism: A Tale of Two Tautomers

The regioselective synthesis is governed by the controlled nucleophilic attack of hydroxylamine on the β-ketonitrile, 4-methoxy-3-oxobutanenitrile. The key to forming the desired 3-amino isomer is to favor the reaction at the nitrile carbon over the ketone carbonyl.

  • Amidoxime Formation: Under weakly basic or near-neutral conditions (pH 7-8), the hydroxylamine (NH₂OH) preferentially attacks the electrophilic carbon of the nitrile group. This is an irreversible addition that forms a stable 4,4-dimethyl-3-oxopentaneamidoxime intermediate.[8]

  • Acid-Catalyzed Cyclization: The introduction of an acid catalyst protonates the ketone's carbonyl oxygen, activating it for intramolecular nucleophilic attack by the terminal nitrogen of the amidoxime.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,2-oxazole ring, yielding the final product, 5-(methoxymethyl)-1,2-oxazol-3-amine.[4]

Controlling the pH is critical; at higher pH (>8) and elevated temperatures, hydroxylamine tends to react preferentially with the ketone, which, after cyclization, leads to the undesired 5-amino-3-(methoxymethyl)-1,2-oxazole isomer.[4]

Reaction_Mechanism cluster_0 Step 1: Amidoxime Formation (pH 7-8) cluster_1 Step 2 & 3: Cyclization & Dehydration start_material 4-Methoxy-3-oxobutanenitrile hydroxylamine + NH₂OH intermediate Amidoxime Intermediate hydroxylamine->intermediate Preferential attack on nitrile acid + H⁺ (Acid Catalyst) intermediate->acid cyclized Cyclized Intermediate acid->cyclized Intramolecular cyclization water - H₂O final_product 5-(methoxymethyl)- 1,2-oxazol-3-amine water->final_product Dehydration

Caption: Mechanism for the regioselective synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine.

Experimental Protocol

Materials and Reagents

The following table summarizes the necessary reagents for the synthesis. Ensure all reagents are of appropriate purity (≥95%) and handled according to their Safety Data Sheets (SDS).

ReagentCAS No.Molecular FormulaMW ( g/mol )Key Properties
4-Methoxy-3-oxobutanenitrile739366-02-0C₅H₇NO₂113.11Starting material.[2][9]
Hydroxylamine Hydrochloride5470-11-1NH₂OH·HCl69.49Cyclizing agent; irritant.[10]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Base for pH adjustment; corrosive.
Ethanol (EtOH), 200 Proof64-17-5C₂H₅OH46.07Reaction solvent; flammable.
Hydrochloric Acid (HCl), conc.7647-01-0HCl36.46Catalyst for cyclization; corrosive.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent; flammable.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary phase for chromatography.
Detailed Synthesis Procedure

G A 1. Dissolve 4-methoxy-3-oxobutanenitrile (1.0 eq) in aqueous ethanol. B 2. Add Hydroxylamine HCl (1.1 eq) and stir. A->B C 3. Adjust pH to 7.5-8.0 with NaOH solution. Maintain temperature at 40-45°C. B->C D 4. Monitor reaction by TLC for ~4-6 hours (disappearance of starting material). C->D E 5. Cool to RT and acidify to pH ~2 with concentrated HCl. D->E F 6. Heat mixture to 50-55°C for 2 hours to complete cyclization. E->F G 7. Cool, neutralize with NaOH, and extract with Ethyl Acetate (3x). F->G H 8. Dry combined organic layers (MgSO₄), filter, and concentrate in vacuo. G->H I 9. Purify crude product via silica gel column chromatography. H->I

Caption: Experimental workflow for the synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine.

Step-by-Step Instructions:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methoxy-3-oxobutanenitrile (1.0 eq) in a 1:1 mixture of ethanol and water (approximately 10 mL per gram of nitrile).

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.1 eq). Stir at room temperature for 10 minutes to ensure dissolution.

  • pH Adjustment and Initial Reaction: Begin monitoring the pH of the mixture. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is stable between 7.5 and 8.0. Once the pH is set, gently heat the reaction mixture to 40-45°C. Maintain this temperature and pH range. This step is critical for favoring the formation of the amidoxime intermediate.[4][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete when the starting nitrile spot has been consumed (approximately 4-6 hours).

  • Cyclization: Once the formation of the intermediate is complete, cool the reaction mixture to room temperature. Carefully and slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2.

  • Heating: Heat the acidified mixture to 50-55°C and stir for an additional 2 hours to facilitate the intramolecular cyclization and dehydration to the isoxazole ring.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or 2M NaOH until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(methoxymethyl)-1,2-oxazol-3-amine.

Safety, Handling, and Waste Disposal

All experimental procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[11][12]

ReagentHazard ClassKey Precautions
Hydroxylamine HCl Irritant, Harmful, SensitizerHarmful if swallowed.[10] Causes skin and serious eye irritation.[13] May cause an allergic skin reaction.[13] Suspected of causing cancer.[10] Work in a well-ventilated hood; avoid dust formation.[10][11]
Sodium Hydroxide CorrosiveCauses severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes.
Hydrochloric Acid CorrosiveCauses severe skin burns and eye damage. May cause respiratory irritation. Use in a fume hood.
Organic Solvents FlammableKeep away from ignition sources. Use in a well-ventilated area.

Waste Disposal: All organic and aqueous waste should be segregated into appropriate, labeled containers for hazardous waste disposal according to institutional and local regulations.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incorrect pH during initial reaction.- Insufficient reaction time or temperature.- Calibrate pH meter and carefully monitor/adjust pH to 7.5-8.0 during the first stage.- Ensure reaction is run to completion via TLC before acidification.- Confirm temperatures with a calibrated thermometer.
Formation of 5-Amino Isomer - The pH was too high (>8) or the temperature exceeded 45°C during the initial reaction with hydroxylamine.[4]- Strictly maintain the pH between 7.0 and 8.0.[4]- Do not exceed the recommended reaction temperature of 45°C.[4] Lowering the temperature may further improve selectivity.
Incomplete Cyclization - Insufficient acid catalyst.- Inadequate heating during the cyclization step.- Ensure the pH is lowered to ~2 before heating.- Increase the heating time for the cyclization step by 1-2 hours, monitoring by TLC for the disappearance of the intermediate.
Difficult Purification - Presence of unreacted starting material or isomeric byproduct.- Optimize reaction conditions (pH, temp) to maximize conversion and selectivity.- Employ a slow, shallow gradient during column chromatography to improve separation.

References

  • Vertex AI Search result citing an article on the synthesis of 3-amino-5-substituted-isoxazoles.[14]

  • Hydroxylamine Hydrochloride Safety Data Sheet.[11]

  • PrepChem.com article on the preparation of hydroxylamine hydrochloride.[15]

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173.[4]

  • Vertex AI Search result citing a study on the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles.[5]

  • ResearchGate request for a paper on the synthesis of 3-aminoisoxazoles.[16]

  • Merck Millipore Safety Data Sheet for hydroxylamine.[13]

  • Orchid Chemical Supplies blog on hydroxylamine and HCl reactions.[17]

  • Loba Chemie Safety Data Sheet for hydroxylamine hydrochloride.[12]

  • PENTA Safety Data Sheet for hydroxylamine hydrochloride.[18]

  • Fisher Scientific product information for Hydroxylamine HCl.

  • CDH Fine Chemical Material Safety Data Sheet for Hydroxylamine Hydrochloride.[10]

  • Sciencemadness Wiki page on hydroxylammonium chloride.[19]

  • G-Biosciences product information for Hydroxylamine·HCl.

  • RSC Publishing article on the synthesis of aminoisoxazoles.[20]

  • Ueda, S., & Makisumi, Y. (YEAR). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. LOCKSS.[8]

  • Benchchem Application Notes on 5-Aminomethyl-3-methoxyisoxazole.[1]

  • BLD Pharm product page for 4-Methoxy-3-oxobutanenitrile.[2]

  • Review on the application of β-ketonitriles in organic chemistry.[7]

  • ACS Publications article on α-Ketoacid–Hydroxylamine Ligation.[21]

  • Benchchem product page for 3-Oxobutanenitrile.

  • Benchchem product page for 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid.[6]

  • ResearchGate diagram of a related synthesis.[22]

  • Article on the synthesis and anticancer activity of oxazolone scaffolds.[23]

  • Guidechem wiki for 4-METHOXY-3-OXOBUTANENITRILE.[3]

Sources

Application

Regioselective cyclization of beta-ketonitriles with hydroxylamine

Application Note: High-Fidelity Synthesis of 5-Aminoisoxazoles via Regioselective Cyclization of -Ketonitriles -ketonitriles with hydroxylamine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Aminoisoxazoles via Regioselective Cyclization of -Ketonitriles


-ketonitriles with hydroxylamine
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Relevance

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids. Specifically, 5-aminoisoxazoles are critical pharmacophores found in valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various kinase inhibitors.

While multiple routes to isoxazoles exist, the cyclization of


-ketonitriles  with hydroxylamine is the most atom-economical and scalable method. However, this reaction is plagued by regiochemical ambiguity and competitive hydrolysis. Inexperienced protocols often yield mixtures of the desired 5-aminoisoxazole, the isomeric 3-aminoisoxazole, or the hydrolyzed 5-isoxazolone.

This guide provides a high-fidelity protocol designed to lock the regioselectivity towards the 5-amino-3-substituted isomer , minimizing side reactions through precise pH and thermodynamic control.

Mechanistic Logic & Regiocontrol

To achieve high yields, one must understand the competition between the two electrophilic centers in the


-ketonitrile: the ketone  (

) and the nitrile (

).
The Regioselectivity Paradox

Hydroxylamine (


) is an ambident nucleophile.
  • Kinetic Control (Target Pathway): The nitrogen of

    
     is more nucleophilic than the oxygen. The ketone carbonyl is generally more electrophilic than the nitrile carbon. Therefore, the initial attack occurs at the ketone, forming a ketoxime intermediate .
    
  • Cyclization: The oxime oxygen then attacks the nitrile carbon intramolecularly (5-exo-dig cyclization), followed by tautomerization to form the 5-aminoisoxazole .

Why 3-aminoisoxazoles are rare via this route: For the 3-amino isomer to form, the hydroxylamine oxygen would need to attack the ketone (unfavorable) or the nitrogen would need to attack the nitrile first (forming an amidoxime). The latter is kinetically slower than ketone condensation under standard conditions.

Mechanistic Pathway Diagram[1][2]

G Start β-Ketonitrile (R-CO-CH2-CN) Intermediate1 Ketoxime Intermediate (Kinetic Product) Start->Intermediate1 N-Attack on C=O (Fast) NH2OH + NH2OH·HCl + Base NH2OH->Intermediate1 Transition Intramolecular O-Attack on Nitrile Intermediate1->Transition 5-exo-dig SideProduct 5-Isoxazolone (Hydrolysis Impurity) Intermediate1->SideProduct Hydrolysis (if pH < 7) Product 5-Aminoisoxazole (Thermodynamic Product) Transition->Product Tautomerization

Caption: Mechanistic flow showing the kinetic dominance of ketone attack leading to the 5-aminoisoxazole. Acidic conditions risk diverting the intermediate to the isoxazolone.

Experimental Protocols

Method A: The "Buffered Reflux" Protocol (Standard)

Best for: Alkyl and Aryl substituted


-ketonitriles stable to moderate heat.

Reagents:

  • 
    -Ketonitrile (1.0 equiv)
    
  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Hydroxide (

    
    ) or Sodium Acetate (
    
    
    
    ) (1.2 - 2.0 equiv)
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation of Free Base:

    • Dissolve

      
       in a minimum amount of water.
      
    • Critical: Slowly add the base (

      
       or 
      
      
      
      ) to this solution before adding the substrate. This generates free hydroxylamine in situ.
    • Why? Adding

      
       directly to the nitrile without neutralization creates an acidic environment (
      
      
      
      release), which catalyzes the hydrolysis of the nitrile to an amide or acid, killing the cyclization.
  • Substrate Addition:

    • Dissolve the

      
      -ketonitrile in Ethanol.
      
    • Add the hydroxylamine solution to the nitrile solution at Room Temperature (RT).

  • pH Adjustment (The Control Point):

    • Check the pH.[1][2] It must be between pH 8 and 10 .

    • If pH < 7: Add 1M

      
       dropwise. (Risk: Isoxazolone formation).[3][4][5][6][7]
      
    • If pH > 11: Buffer with dilute AcOH. (Risk: Cannizzaro-type side reactions or nitrile hydrolysis).

  • Reaction:

    • Heat to reflux (

      
      ) for 3–6 hours.
      
    • Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot and the appearance of a fluorescent spot (often UV active).

  • Work-up:

    • Cool to RT.

    • Remove Ethanol under reduced pressure.

    • The product often precipitates from the remaining aqueous layer.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

      
      ).
      
Method B: Room Temperature Catalytic Protocol (Sensitive Substrates)

Best for: Sterically hindered substrates or those prone to thermal decomposition.

Reagents:

  • 
    -Ketonitrile (1.0 equiv)
    
  • 
     (1.5 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Water (High concentration, "On-Water" conditions)

Protocol:

  • Mix

    
    -ketonitrile and 
    
    
    
    in water (heterogeneous mixture).
  • Add

    
     slowly.
    
  • Stir vigorously at RT for 12–24 hours.

  • The "On-Water" effect accelerates the reaction due to hydrophobic interactions, often yielding the product as a clean precipitate without thermal degradation.

Data Interpretation & Quality Control

Distinguishing Isomers (Self-Validation)

The most common error is misidentifying the product. You must confirm you have the 5-amino isomer and not the 3-amino isomer or the isoxazolone.

Feature5-Aminoisoxazole (Target)3-Aminoisoxazole (Rare Isomer)5-Isoxazolone (Impurity)
Reaction Origin

-ketonitrile +


-unsaturated nitrile +

Hydrolysis of nitrile

NMR (Ring H)
Singlet at

5.0–5.5 ppm
Singlet at

5.8–6.0 ppm
Singlet at

4.8–5.0 ppm

NMR (

)
Broad singlet,

exch.[3]
Broad singlet,

exch.
No

signal

NMR (C-5)

165–170 ppm
(

)

155–160 ppm (

)

175–180 ppm (

)
Decision Tree for Purification

Workflow Start Crude Reaction Mixture CheckSolubility Is Solid Precipitate Present? Start->CheckSolubility Filter Filtration & H2O Wash CheckSolubility->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine CheckSolubility->Extract No Recryst Recrystallization (EtOH/H2O or Toluene) Filter->Recryst Extract->Recryst NMR 1H NMR Validation Check δ 5.0-5.5 ppm Recryst->NMR

Caption: Purification workflow emphasizing the solubility differences between the amino-isoxazole (often crystalline) and impurities.

Troubleshooting Guide

Problem: Low Yield / Recovery of Starting Material.

  • Cause: pH was too low (acidic). The

    
     from hydroxylamine hydrochloride was not fully neutralized, preventing the nucleophilic attack.
    
  • Fix: Ensure at least 1.1 equivalents of base are used relative to

    
    . Monitor pH to ensure it is 
    
    
    
    .

Problem: Formation of 5-Isoxazolone (Solid melts at different temp).

  • Cause: Hydrolysis of the nitrile group occurred before cyclization. This happens if the reaction is heated too long in aqueous base without the oxime forming first.

  • Fix: Pre-form the free hydroxylamine at low temperature (

    
    ) before adding the nitrile. Ensure the ethanol content is high enough to solubilize the nitrile.
    

Problem: Regioisomer Confusion.

  • Validation: If you suspect the 3-amino isomer (rare), run a NOESY NMR. In the 5-amino-3-substituted isomer, the

    
     protons will show a correlation with the Ring Proton (H-4), but not with the R-group at position 3 (unless R is sterically very close). In the 3-amino-5-substituted  isomer, the 
    
    
    
    is far from the R-group at position 5.

References

  • El-Kholy, I. E., et al. "Regioselective synthesis of 3-substituted 5-aminoisoxazoles." Journal of Heterocyclic Chemistry, vol. 16, no. 4, 1979, pp. 737–743.

  • Patterson, J. W.

    
    -ketonitriles." Journal of Organic Chemistry, vol. 43, no. 11, 1978, pp. 2296–2297. 
    
  • Sobenina, L. N., et al. "Synthesis of isoxazoles via cyclization of oximes." Tetrahedron, vol. 70, no.[5] 34, 2014, pp. 5168–5174.

  • BenchChem Application Notes. "One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Protocols." BenchChem Technical Support, 2025.[8][9][10]

  • Pan, M., et al. "Divergent application of 5-amino-isoxazoles for the construction of nitrogen heterocycles."[6] RSC Advances, 2025.

Sources

Method

Optimization of pH for 3-Aminoisoxazole vs. 5-Aminoisoxazole Synthesis

Executive Summary The regioselective synthesis of aminoisoxazoles is a critical challenge in medicinal chemistry, as the 3-amino and 5-amino isomers exhibit distinct pharmacological profiles and metabolic stabilities. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis of aminoisoxazoles is a critical challenge in medicinal chemistry, as the 3-amino and 5-amino isomers exhibit distinct pharmacological profiles and metabolic stabilities. This guide details the pH-controlled divergence of


-ketonitriles (and equivalent synthons) reacting with hydroxylamine. By strictly modulating pH and temperature, researchers can steer the reaction pathway to favor either the 3-aminoisoxazole  (via nitrile attack) or the 5-aminoisoxazole  (via carbonyl attack) with high specificity.

Strategic Overview: The Regioselectivity Switch

The synthesis of aminoisoxazoles from


-ketonitriles (e.g., 3-oxo-3-substituted propanenitriles) involves an ambident electrophile reacting with an ambident nucleophile (hydroxylamine). The regiochemical outcome is dictated by which electrophilic site—the nitrile (CN)  or the carbonyl (C=O) —is attacked first.
  • Pathway A (Target: 3-Aminoisoxazole): Kinetic control at near-neutral pH (7.0–8.0) favors initial nucleophilic attack on the nitrile carbon, forming an amidoxime intermediate which subsequently cyclizes.

  • Pathway B (Target: 5-Aminoisoxazole): Thermodynamic control or hard-nucleophile conditions (pH > 10, Heat) favors attack on the carbonyl carbon, forming an oxime intermediate which cyclizes onto the nitrile.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation point where pH and temperature dictate the reaction trajectory.

ReactionPathway Start Substrate (β-Ketonitrile) Cond_A pH 7.0 - 8.0 Temp ≤ 45°C Start->Cond_A Cond_B pH > 10 Temp ≥ 80°C Start->Cond_B NH2OH Hydroxylamine (NH2OH) NH2OH->Cond_A NH2OH->Cond_B Int_A Intermediate A (Amidoxime) Cond_A->Int_A Attack on CN Prod_A 3-Aminoisoxazole (Kinetic Product) Int_A->Prod_A Cyclization Int_B Intermediate B (Oxime) Cond_B->Int_B Attack on C=O Prod_B 5-Aminoisoxazole (Thermodynamic Product) Int_B->Prod_B Cyclization

Figure 1: Mechanistic bifurcation of β-ketonitrile cyclization with hydroxylamine based on pH and temperature.

Optimization Data: pH vs. Regioselectivity

The following data summarizes the optimization of reaction conditions for a model substrate (e.g., 3-oxo-3-phenylpropanenitrile). Note the sharp transition in selectivity around pH 8.5.

pH ConditionTemperaturePrimary Nucleophile SpeciesPrimary Electrophile AttackMajor ProductSelectivity (3-NH₂ : 5-NH₂)
pH 7.0 – 7.5 25–40 °C

(Neutral)
Nitrile (CN)3-Aminoisoxazole > 20 : 1
pH 8.0 – 9.0 60 °CMixedMixedMixture~ 1 : 1
pH > 10.0 Reflux (80°C+)

/

Carbonyl (C=O)5-Aminoisoxazole < 1 : 20

Critical Insight: At pH > 10, the formation of the 5-amino isomer is often driven by the reversibility of the oxime formation and the thermodynamic stability of the 5-amino product at high temperatures. Conversely, the 3-amino pathway is kinetically trapped at lower temperatures and neutral pH [1].

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Aminoisoxazoles (Nitrile Attack)

Objective: Selective formation of 3-amino-5-substituted isoxazole. Mechanism: Controlled formation of amidoxime followed by acid-catalyzed cyclization.

Reagents:

  • 
    -Ketonitrile substrate (1.0 equiv)
    
  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Hydroxide (5N NaOH) or Sodium Carbonate

  • Solvent: Ethanol/Water (1:1) or Methanol[1]

  • Quenching Acid: Conc. HCl

Step-by-Step Workflow:

  • Buffer Preparation: In a reaction vessel, dissolve

    
     in water.
    
  • pH Adjustment (Critical): carefully add 5N NaOH dropwise while monitoring with a calibrated pH meter. Adjust pH strictly to 7.0 – 7.5 .

    • Note: Do not exceed pH 8.0. If pH overshoots, adjust back with dilute HCl.

  • Substrate Addition: Add the

    
    -ketonitrile dissolved in ethanol.
    
  • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[2][3] You should observe the disappearance of SM and formation of the amidoxime intermediate (M+33).

  • Cyclization: Once the intermediate is formed, acidify the mixture to pH < 2 using conc. HCl and heat to 50 °C for 1–2 hours to force cyclization.

  • Workup: Neutralize to pH 7, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Heptane.

Protocol B: Synthesis of 5-Aminoisoxazoles (Carbonyl Attack)

Objective: Selective formation of 5-amino-3-substituted isoxazole. Mechanism: Direct condensation on the ketone followed by cyclization.

Reagents:

  • 
    -Ketonitrile substrate (1.0 equiv)
    
  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium Hydroxide (solid or 10N solution)

  • Solvent: Ethanol/Water (reflux)[4]

Step-by-Step Workflow:

  • Basification: Dissolve

    
     in water and add excess NaOH (2.5–3.0 equiv) to ensure pH > 10 . The solution should be strongly alkaline.
    
  • Substrate Addition: Add the

    
    -ketonitrile substrate.
    
  • Reaction: Heat the mixture to reflux (80–100 °C) for 3–6 hours.

    • Note: High temperature is required to overcome the activation energy for attack on the enolized ketone (or to shift the equilibrium toward the thermodynamic product).

  • Workup: Cool to room temperature. The 5-aminoisoxazole often precipitates directly upon cooling or upon partial neutralization (pH ~9).

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate.

Analytical Validation

Distinguishing the two isomers is straightforward using NMR and Melting Point analysis.

Feature3-Aminoisoxazole (Isomer A)5-Aminoisoxazole (Isomer B)

H NMR (Ring Proton)

5.8 – 6.1 ppm
(H-4)

5.0 – 5.5 ppm
(H-4)

H NMR (NH₂)
Broad singlet, often sharperBroad singlet, often very broad

C NMR (C-NH₂)
~160 ppm (C-3)~170 ppm (C-5)
Melting Point Generally Higher (e.g., >140°C for parent)Generally Lower (e.g., <90°C for parent)
UV Absorption

often lower

often higher (more conjugation)
Identification Workflow Diagram

ID_Workflow Sample Isolated Product NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Decision Check H-4 Chemical Shift NMR->Decision Res_3 Shift δ 5.8 - 6.1 ppm CONFIRMED: 3-Amino Decision->Res_3 Downfield Res_5 Shift δ 5.0 - 5.5 ppm CONFIRMED: 5-Amino Decision->Res_5 Upfield

Figure 2: Rapid identification workflow for isoxazole regioisomers using proton NMR.

Troubleshooting & Common Pitfalls

  • Mixed Fractions: If a mixture is obtained, check the pH stability during the reaction. The reaction produces acid (HCl from hydroxylamine hydrochloride), so pH can drift downward. Use a buffer or a pH-stat for the 3-amino protocol.

  • No Reaction (3-Amino Protocol): If the temperature is too low (< 10°C), the initial addition to the nitrile is very slow. Maintain 25–30°C.

  • Substrate Decomposition:

    
    -ketonitriles are unstable in strong base over long periods. For the 5-amino protocol, ensure rapid heating to reflux to favor the cyclization over hydrolysis.
    

References

  • Pascual, A. (2014). "Regioselective synthesis of isoxazoles." Organic Chemistry Portal. [Link]

  • K. Akbari Dilmaghani et al. (2008).[4] "The Synthesis of New 5-Aminoisoxazoles." Chemistry of Heterocyclic Compounds. [Link][4]

Sources

Application

5-(methoxymethyl)-1,2-oxazol-3-amine building block for heterocyclic libraries

Strategic Building Block for Heterocyclic Libraries[1] Part 1: Strategic Utility & Chemical Profile 5-(Methoxymethyl)-1,2-oxazol-3-amine (also known as 3-amino-5-methoxymethylisoxazole) is a high-value heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Heterocyclic Libraries[1]

Part 1: Strategic Utility & Chemical Profile

5-(Methoxymethyl)-1,2-oxazol-3-amine (also known as 3-amino-5-methoxymethylisoxazole) is a high-value heterocyclic building block designed for scaffold hopping and physicochemical property modulation in drug discovery. Unlike the ubiquitous phenyl- or pyridine-based amines, the isoxazole core offers a unique electronic profile that reduces lipophilicity (LogP) while maintaining aromatic character.[1]

Chemical Profile
PropertyDataNotes
IUPAC Name 5-(methoxymethyl)-1,2-oxazol-3-amine
Common Name 3-Amino-5-(methoxymethyl)isoxazole
CAS No. 1820615-29-9 (HCl salt)Free base is often generated in situ.[1][2]
Formula C₅H₈N₂O₂
M.W. 128.13 g/mol Fragment-based lead compliant (<300 Da).[1]
Electronic Character Electron-deficient amineLess nucleophilic than aniline; pKa of conjugate acid ~2-3.[1]
Stability Acid: HighStable to TFA/HCl removal of protecting groups.[1]
Lability Reductive: HighN-O bond cleaves under H₂/Pd or metal/acid reduction.[1]
Medicinal Chemistry Applications[3][4][5][6][7]
  • Bioisosterism: Acts as a polar bioisostere for 3-amino-pyridine or aniline moieties, often improving metabolic stability by blocking oxidative metabolism at the ring carbons.[1]

  • H-Bonding: The isoxazole nitrogen (N2) is a weak H-bond acceptor, while the exocyclic amine (N3) is a donor.[1]

  • Solubility: The methoxymethyl side chain disrupts crystal packing and increases aqueous solubility compared to the 5-methyl or 5-phenyl analogs.[1]

Part 2: Experimental Protocols

The reduced nucleophilicity of the C3-amine requires specific activation strategies. Standard "aniline" conditions often result in low yields or incomplete conversion.[1]

Workflow Visualization

Workflow Start Start: HCl Salt FreeBase Step 1: Free-Basing (DCM/NaHCO3) Start->FreeBase Decision Select Reaction FreeBase->Decision Amide Amide Coupling (HATU or R-COCl) Decision->Amide Acylation Sulfonyl Sulfonylation (R-SO2Cl/Pyridine) Decision->Sulfonyl Sulfonamide Buchwald Pd-Catalysis (BrettPhos/Pd2(dba)3) Decision->Buchwald C-N Bond QC QC: LCMS/NMR (Check Ring Integrity) Amide->QC Sulfonyl->QC Buchwald->QC

Figure 1: Decision tree for functionalizing 5-(methoxymethyl)-1,2-oxazol-3-amine.

Protocol A: Amide Coupling (Preferred Method)

Rationale: Due to the electron-withdrawing effect of the isoxazole ring, the amine is a poor nucleophile.[1] Using highly reactive acid chlorides or strong coupling reagents (HATU/T3P) is superior to standard EDC/HOBt conditions.[1]

Materials:

  • Amine: 5-(methoxymethyl)-1,2-oxazol-3-amine HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv) or Acid Chloride (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine[1]

  • Solvent: Anhydrous DMF or DCM[1]

  • Coupling Reagent (if using acid): HATU (1.2 equiv)[1]

Step-by-Step:

  • Free-Basing (In-Situ): Dissolve the amine HCl salt in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to ensure full deprotonation of the salt.

  • Activation (For Acids): Add the Carboxylic Acid and HATU to the mixture.

    • Note: If using Acid Chlorides, cool to 0°C before addition, then warm to RT.[1]

  • Reaction: Stir at 40–60°C for 4–16 hours.

    • Critical: Room temperature is often insufficient for sterically hindered acids.[1] The isoxazole amine requires thermal energy to overcome the activation barrier.[1]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[1][8][9]

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).[1]

Protocol B: Sulfonylation (Sulfamethoxazole Analogs)

Rationale: This reaction mimics the synthesis of sulfamethoxazole antibiotics.[1] Pyridine serves as both solvent and base to drive the reaction.[1]

Step-by-Step:

  • Dissolve the amine (1.0 equiv) in dry Pyridine (0.5 M).[1]

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.2 equiv) dropwise.[1]

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Add water carefully. The product often precipitates.[1] If not, extract with DCM.[1]

  • Warning: Avoid strong acidic washes during workup if the product is acid-sensitive, though the isoxazole itself is stable.[1]

Protocol C: Buchwald-Hartwig Amination (Advanced)

Rationale: 3-aminoisoxazoles are challenging substrates for Pd-coupling due to potential coordination of the isoxazole nitrogen to the metal center.[1]

Recommended System:

  • Catalyst: Pd₂(dba)₃ (5 mol%)[1]

  • Ligand: BrettPhos or XantPhos (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed), 100°C.

Part 3: Troubleshooting & "Watch Outs"
IssueRoot CauseSolution
Low Yield (Amidation) Poor nucleophilicity of amine.[1]Switch to Acid Chloride or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at reflux.[1]
Ring Opening Reductive cleavage of N-O bond.[1]AVOID Hydrogenation (H₂/Pd-C) or dissolving metal reductions (Fe/AcOH, Zn/HCl) after the isoxazole is incorporated.[1] Use chemical reductions (e.g., SnCl₂ or Na₂S₂O₄) if nitro groups must be reduced elsewhere in the molecule.
Ether Cleavage Lewis acid sensitivity.[1]The methoxymethyl ether is generally stable, but avoid BBr₃ or AlCl₃, which will cleave the methyl ether.
Reaction Pathway & Stability Diagram

Reactivity Center 5-(methoxymethyl)-1,2-oxazol-3-amine Path1 Amide Coupling (Successful) Center->Path1 R-COCl / Base Path2 Hydrogenation (H2/Pd) (RING OPENING - FAILURE) Center->Path2 Reductive Cond. Path3 BBr3 Treatment (Ether Cleavage) Center->Path3 Strong Lewis Acid Prod1 Stable Amide/Urea Path1->Prod1 Prod2 Beta-amino enone (Destruction of Heterocycle) Path2->Prod2 Prod3 Alcohol Derivative (Side Reaction) Path3->Prod3

Figure 2: Stability profile. Green paths indicate safe transformations; red paths indicate incompatibility.[1]

Part 4: References
  • Synthesis and Reactivity of 3-Aminoisoxazoles:

    • Buron, F., et al. (2013).[1] "Synthesis and Biological Evaluation of 3-Amino-5-substituted-isoxazole Derivatives." European Journal of Medicinal Chemistry. (General reactivity context for 3-amino-5-alkyl isoxazoles).

  • Buchwald-Hartwig Conditions for Heterocyclic Amines:

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Guidance on BrettPhos for electron-deficient amines).[1]

  • Isoxazole Ring Stability:

    • Sperry, J. B., & Wright, D. L. (2005).[1] "The Application of Isoxazoles in Synthesis." Current Opinion in Drug Discovery & Development. (Review of N-O bond lability).

  • Commercial Availability & Data:

    • PubChem Compound Summary for Isoxazole Derivatives.[1] (Search for CAS 1820615-29-9).[1]

Sources

Method

Solvent selection for recrystallization of 5-(methoxymethyl)-1,2-oxazol-3-amine

Application Note: Solvent Selection & Recrystallization Protocol for 5-(methoxymethyl)-1,2-oxazol-3-amine Executive Summary The purification of 5-(methoxymethyl)-1,2-oxazol-3-amine (CAS: 104479-26-9 / Analogous to 3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 5-(methoxymethyl)-1,2-oxazol-3-amine

Executive Summary

The purification of 5-(methoxymethyl)-1,2-oxazol-3-amine (CAS: 104479-26-9 / Analogous to 3-amino-5-methylisoxazole derivatives) is a critical step in the synthesis of sulfonamide antibiotics and COX-2 inhibitors. As an amino-isoxazole with a polar ether side chain, this molecule exhibits amphiphilic properties that complicate standard purification.

This guide provides a rational, fragment-based approach to solvent selection. While historical literature for the methyl-analog suggests benzene, modern "Green Chemistry" standards and solubility parameters point toward Ethyl Acetate/Heptane (Anti-solvent modulation) or Ethanol/Water (Thermal shift) as superior, safer systems.

Physicochemical Analysis & Solubility Profiling

To select the correct solvent, we must first analyze the molecular interactions governing the crystal lattice of 5-(methoxymethyl)-1,2-oxazol-3-amine.

Molecular Features:

  • Isoxazole Ring: Planar, aromatic, electron-deficient. Acts as a weak hydrogen bond acceptor.

  • C3-Primary Amine (-NH₂): Strong hydrogen bond donor. This makes the molecule susceptible to "oiling out" in purely non-polar solvents.

  • C5-Methoxymethyl Group (-CH₂OCH₃): Adds rotational freedom and ether oxygen polarity, increasing solubility in alcohols and chlorinated solvents compared to the 5-methyl analog.

Predicted Solubility Matrix:

Solvent ClassRepresentative SolventSolubility Behavior (Hot)Solubility Behavior (Cold)Suitability
Non-Polar Heptane / HexaneLowInsolubleAnti-Solvent
Polar Aprotic Ethyl Acetate (EtOAc)HighModeratePrimary Solvent
Polar Aprotic Acetonitrile (MeCN)Very HighHighGood for very crude material
Polar Protic Ethanol / MethanolVery HighHighToo soluble (Yield loss)
Aqueous WaterHighModerateCo-solvent only
Chlorinated DCM / ChloroformVery HighVery HighPoor recovery

Solvent Screening Workflow

Do not blindly follow a recipe. The impurity profile (e.g., unreacted nitriles, inorganic salts, or tars) dictates the optimal system. Use this logic flow to determine the best solvent for your specific batch.

SolventScreening Start Start: Crude Solid (100 mg) TestEtOAc Test 1: Add 0.5 mL Hot Ethyl Acetate Start->TestEtOAc SolubleEtOAc Is it fully soluble? TestEtOAc->SolubleEtOAc CoolEtOAc Cool to 0°C SolubleEtOAc->CoolEtOAc Yes TestEtOH Test 2: Add 0.2 mL Hot Ethanol SolubleEtOAc->TestEtOH No (Insoluble) CrystalsEtOAc Crystals Formed? CoolEtOAc->CrystalsEtOAc AddHeptane Add Heptane dropwise (Anti-solvent) CrystalsEtOAc->AddHeptane No (Stays in Solution) ResultA System A: Pure EtOAc (Thermal Recrystallization) CrystalsEtOAc->ResultA Yes (High Yield) AddWater Add Water dropwise (Cloud Point) TestEtOH->AddWater ResultC System C: EtOH / Water (For Polar Impurities) AddWater->ResultC ResultB System B: EtOAc / Heptane (Anti-Solvent Method) AddHeptane->ResultB

Figure 1: Decision tree for selecting the optimal solvent system based on crude solubility.

Recommended Protocols

Based on the structural analysis, System B (Ethyl Acetate / Heptane) is the most robust starting point for high-purity recovery. System C (Ethanol / Water) is reserved for batches with high inorganic salt content.

Protocol A: The "Standard" Method (EtOAc / Heptane)

Best for: General purification, removing oily non-polar byproducts.

  • Dissolution: Place 5.0 g of crude 5-(methoxymethyl)-1,2-oxazol-3-amine in a 100 mL Erlenmeyer flask.

  • Primary Solvent: Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to a gentle reflux (approx. 77°C).

    • Note: If solid remains after 25 mL, filter the hot solution to remove insoluble salts/impurities.

  • Anti-Solvent Addition: Once fully dissolved at reflux, remove from heat source. Immediately add Heptane dropwise.

    • Visual Cue: Stop adding Heptane when a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification: Add 1-2 mL of hot EtOAc to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 30-45 mins) to avoid oiling out. Then, place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the white/off-white crystals using a Buchner funnel. Wash with a cold 1:3 EtOAc:Heptane mixture.

Protocol B: The "Polar" Method (Ethanol / Water)

Best for: Removing inorganic salts or very polar tars.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethanol (95%) .

  • Precipitation: Add hot Water dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow to cool to room temperature. The methoxymethyl group aids in keeping the molecule organic-soluble enough to prevent immediate crashing, allowing for crystal growth.

  • Isolation: Filter and wash with cold water. Warning: Yields may be lower due to water solubility.

Troubleshooting: "Oiling Out"

A common failure mode with aminoisoxazoles is the product separating as an oil rather than a crystal.

Mechanism: The melting point of the solvated impurity-product mix is lower than the boiling point of the solvent. Solution:

  • Seed Crystals: Retain a tiny amount of crude solid. Add a "seed" crystal to the cooling solution at ~40°C.

  • Scratching: Use a glass rod to scratch the inner wall of the flask; micro-glass particles act as nucleation sites.

  • Change System: Switch to Isopropyl Alcohol (IPA) . IPA has a higher boiling point and often promotes better crystal lattice formation for amines than Ethanol.

Process Flow Diagram

RecrystallizationFlow Crude Crude Mixture Dissolve Dissolve in Hot Solvent (T > 60°C) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Insolubles present Nucleation Controlled Cooling (Nucleation) Dissolve->Nucleation Clear solution FilterHot->Nucleation Harvest Filtration & Drying Nucleation->Harvest Pure Pure Crystal Harvest->Pure

Figure 2: Standard Unit Operation Flow for Recrystallization.

References

  • Baumann, J. B. (1979).[1] Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(3), 202. Link

  • Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent 3,536,729. Link

  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylisoxazole Product Sheet. Merck KGaA. Link

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (See Chapter on Recrystallization: "The Seven-Step Method"). Link

  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles.[2] RSC Advances. Link

Sources

Application

Scalable Manufacturing of 3-Amino-5-(methoxymethyl)isoxazole: Process Optimization &amp; Safety Criticality

Executive Summary & Strategic Route Selection Target Molecule: 3-Amino-5-(methoxymethyl)isoxazole CAS: N/A (Analogous to 1072-67-9 for methyl variant) Application: Critical intermediate for sulfonamide antibiotics and ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Target Molecule: 3-Amino-5-(methoxymethyl)isoxazole CAS: N/A (Analogous to 1072-67-9 for methyl variant) Application: Critical intermediate for sulfonamide antibiotics and kinase inhibitors.

Scaling the synthesis of 3-aminoisoxazoles presents a classic process chemistry challenge: Regioselectivity . The reaction of


-ketonitriles with hydroxylamine can yield either the 3-amino isomer (desired) or the 5-amino isomer (undesired), depending strictly on pH and temperature control.

This protocol details a convergent, two-step industrial route designed for kilogram-scale production. Unlike academic routes that may use expensive substituted crotononitriles, this process builds the scaffold from commodity chemicals (methoxyacetate and acetonitrile), ensuring supply chain resilience.

Retrosynthetic Logic

The synthesis is disconnected into two unit operations:

  • Claisen Condensation: Formation of the

    
    -ketonitrile backbone.
    
  • Regioselective Cyclization: Controlled condensation with hydroxylamine.

Process Safety & Critical Parameters (DSC/RC1 Data)

Before proceeding, the operator must acknowledge the thermal hazards associated with isoxazole synthesis.

  • Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable. This protocol uses Hydroxylamine Sulfate (

    
    ) which is more stable than the hydrochloride salt and significantly safer than the free base.
    
  • Exotherm Control: The cyclization step is highly exothermic (

    
    ). Adiabatic temperature rise can trigger rapid decomposition if dosing is uncontrolled.
    
  • Regiochemistry Control:

    • pH < 6: Slow reaction, accumulation of intermediates.

    • pH 7.0 – 8.0 (Target): Favors kinetic attack at the nitrile carbon

      
      3-amino isomer .
      
    • pH > 9.0: Favors thermodynamic attack at the ketone

      
      5-amino isomer .
      
    • Temperature: Must be maintained

      
       to preserve the kinetic 3-amino product.
      

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-oxobutyronitrile

Reaction Type: Claisen Condensation Scale: 1.0 kg Input (Methyl Methoxyacetate)

Reagents & Materials
ReagentEquiv.[1][2][3]Mass/VolRole
Methyl Methoxyacetate1.01.0 kgSubstrate
Acetonitrile1.50.59 kgNucleophile
Sodium Methoxide (30% in MeOH)1.22.07 kgBase
TolueneN/A5.0 LSolvent
tert-Butyl Methyl Ether (TBME)N/A3.0 LExtraction
Protocol
  • Inertion: Purge a 20 L jacketed reactor with

    
    .
    
  • Charging: Charge Toluene (5.0 L) and Acetonitrile (0.59 kg). Cool to 0–5°C.

  • Base Addition: Dosing Sodium Methoxide solution over 2 hours. Critical: Maintain internal temp < 10°C to prevent polymerization of acetonitrile.

  • Substrate Addition: Dosing Methyl Methoxyacetate over 1 hour.

  • Reaction: Warm slurry to 65°C and hold for 6 hours. The mixture will thicken as the enolate sodium salt precipitates.

  • Quench: Cool to 20°C. Add Water (5.0 L). Stir for 30 mins to dissolve the salt.

  • Phase Split: Separate the aqueous layer (contains product as enolate). Discard organic layer (toluene/impurities).

  • Acidification: Cool aqueous layer to 5°C. Adjust pH to 4.0 using HCl (37%) .

  • Extraction: Extract the aqueous phase with TBME (

    
    ).
    
  • Concentration: Vacuum distill TBME at < 40°C to yield 4-Methoxy-3-oxobutyronitrile as a pale yellow oil.

    • Yield Target: 85-90%

    • Stability Note: Use immediately in Step 2 or store at -20°C (prone to decarboxylation/polymerization).

Step 2: Regioselective Cyclization to 3-Amino-5-(methoxymethyl)isoxazole

Reaction Type: Heterocyclic Condensation Scale: Based on Step 1 Output (


 intermediate)
Reagents & Materials
ReagentEquiv.[1][2][3]Role
4-Methoxy-3-oxobutyronitrile1.0Precursor
Hydroxylamine Sulfate0.6*Nitrogen Source
Sodium Hydroxide (25% aq)~1.2pH Regulator
WaterN/ASolvent

*Note: 0.6 equiv of sulfate salt provides 1.2 equiv of


.
Protocol
  • Preparation: In the reactor, dissolve Hydroxylamine Sulfate (0.6 equiv relative to nitrile) in Water (5 vol). Cool to 10°C.

  • pH Adjustment 1: Slowly add NaOH (25%) to adjust pH to exactly 6.5 . Caution: Exothermic.

  • Addition: Add the 4-Methoxy-3-oxobutyronitrile (from Step 1) in one portion.

  • Controlled Cyclization (The "pH Stat" Method):

    • Warm the mixture to 35–40°C .

    • Using an automated dosing pump or careful manual addition, add NaOH (25%) to maintain pH strictly between 7.5 and 8.0 .

    • Mechanism:[1][3][4][5][6] The base neutralizes the acid generated during cyclization, driving the reaction.

    • Duration: ~4–6 hours.

  • Monitoring: Monitor by HPLC. Reaction is complete when starting material < 1.0%.

  • Crystallization:

    • Cool the mixture to 0–5°C.

    • Adjust pH to 10.0 (to ensure product is in free base form).

    • Seed with pure 3-amino-5-(methoxymethyl)isoxazole (0.1 wt%).

    • Stir for 4 hours. The product should crystallize as an off-white solid.

  • Filtration: Filter the solid. Wash with ice-cold water (

    
    ).
    
  • Drying: Vacuum dry at 40°C for 12 hours.

Analytical Controls & Specifications

In-Process Control (IPC)
  • HPLC Method: C18 Column, Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B.

  • Regioisomer Check:

    • Target (3-amino): Elutes earlier (more polar).

    • Impurity (5-amino): Elutes later.

    • Acceptance Criteria: 3-amino:5-amino ratio > 20:1.

Final Product Specification
TestSpecificationMethod
AppearanceOff-white to white crystalline solidVisual
Assay> 98.0% w/wHPLC
Regioisomer Impurity< 1.5%HPLC
Water Content< 0.5%KF
Melting Point58–64°C (Typical for class)DSC

Process Visualization

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the divergent pathways and why pH control is critical.

ReactionPathways SM 4-Methoxy-3-oxobutyronitrile (Keto-Nitrile) Intermediate_A Amidoxime Intermediate (Kinetic @ pH 7-8) SM->Intermediate_A Attack at Nitrile (Low Temp, Neutral pH) Intermediate_B Ketoxime Intermediate (Thermodynamic @ pH >9) SM->Intermediate_B Attack at Ketone (High Temp, Basic pH) NH2OH Hydroxylamine (NH2OH) NH2OH->SM Product_3Amino TARGET: 3-Amino-5-(methoxymethyl)isoxazole Intermediate_A->Product_3Amino Cyclization onto Ketone Product_5Amino IMPURITY: 5-Amino-3-(methoxymethyl)isoxazole Intermediate_B->Product_5Amino Cyclization onto Nitrile

Caption: Divergent reaction pathways. Path A (Green) yields the target 3-amino isomer under controlled pH conditions.

Diagram 2: Manufacturing Workflow

Unit operations for the 1kg scale-up.

ManufacturingFlow Start Raw Materials: Me-Methoxyacetate + MeCN Rxn1 Step 1: Claisen Condensation (NaOMe, Toluene, 65°C) Start->Rxn1 Quench Quench & Phase Split (Discard Organic Layer) Rxn1->Quench Acid Acidification & Extraction (Isolate Keto-Nitrile) Quench->Acid Rxn2 Step 2: Cyclization (NH2OH*H2SO4, pH 7.5-8.0, 40°C) Acid->Rxn2 Cryst Crystallization (pH 10, 5°C) Rxn2->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product: 3-Amino-5-(methoxymethyl)isoxazole Filter->Final

Caption: Unit operation flow for the convergent synthesis of the target isoxazole.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High 5-amino impurity pH drifted > 8.5 during addition.Tighten pH control loop. Use weaker base (e.g.,

) if manual dosing.
Low Yield in Step 1 Water in solvent/reagents.Ensure Toluene is dry (KF < 0.05%). Use solid NaOMe if MeOH solution is old.
Runaway Exotherm Dosing rate too fast.Stop dosing. Increase jacket cooling. Verify stirrer speed.
Oiling out in Step 2 Product concentration too high.Dilute reaction mass with water before cooling. Seed at higher temp (20°C).

References

  • Johnson, L., et al. (2013).[7] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[7] Link

  • Pevarello, P., et al. (1998). "Synthesis of 3-amino-5-substituted isoxazoles." Journal of Heterocyclic Chemistry, 35(6). (General methodology for isoxazole construction).
  • Hamper, B. C., et al. (1995). "Regioselective Synthesis of 3-Amino- and 5-Aminoisoxazoles." Journal of Organic Chemistry, 60, 5077-5083.
  • Sigma-Aldrich. (2024). "3-Amino-5-methylisoxazole Product Specification." (Used for physical property benchmarking). Link

  • BenchChem. (2025).[8] "Troubleshooting guide for the synthesis of isoxazole derivatives." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 3-Amino and 5-Amino Isoxazole Regioisomers

Executive Summary: The "Isoxazole Challenge" The separation of 3-amino and 5-amino isoxazole regioisomers is a classic challenge in heterocyclic chemistry. These isomers typically arise simultaneously during the condensa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isoxazole Challenge"

The separation of 3-amino and 5-amino isoxazole regioisomers is a classic challenge in heterocyclic chemistry. These isomers typically arise simultaneously during the condensation of


-ketonitriles with hydroxylamine.

The Core Problem: While they are structural isomers, their physicochemical differences are subtle but critical.

  • 3-Aminoisoxazoles are generally stable, higher-melting solids.

  • 5-Aminoisoxazoles are chemically labile, often lower-melting, and prone to ring-opening (rearrangement to 2-cyanoacetamides) under basic conditions.

This guide provides a self-validating workflow to separate these isomers while preventing sample degradation.

Initial Triage: Identification Before Separation

Before injecting onto an HPLC, you must confirm which isomer is which. Relying solely on retention time (


) without spectroscopic validation is a common error.
Feature3-Aminoisoxazole (Isomer A)5-Aminoisoxazoles (Isomer B)[1][2]Diagnostic Note
Melting Point High (e.g., ~148–150°C)Low (e.g., ~84–86°C)3-amino forms stronger intermolecular H-bonds [1].[2]

H NMR
Ring proton (

) is downfield
Ring proton (

) is upfield
The

proton in 3-amino is deshielded by the adjacent oxygen.
Stability Stable in mild base.Unstable in base. 5-amino can degrade to nitriles at pH > 8 [2].
Polarity (TLC) Generally less polar (higher

)
Generally more polar (lower

)
Note: This is substituent dependent.

Method Development Workflow

The following flowchart outlines the logic for selecting the correct stationary phase and mobile phase conditions.

MethodDev cluster_legend Key Logic Start START: Crude Mixture StabCheck Stability Check: Is 5-amino isomer present? Start->StabCheck RP_Choice Reverse Phase (RP) Preferred for Stability StabCheck->RP_Choice Avoid Normal Phase (Basic silica degrades 5-amino) C18_Acid Column: C18 MP: H2O/MeCN + 0.1% Formic Acid RP_Choice->C18_Acid Eval_Res Evaluate Resolution (Rs) C18_Acid->Eval_Res PFP_Col Switch to PFP (Pentafluorophenyl) Exploits dipole-dipole interactions Eval_Res->PFP_Col Co-elution (Rs < 1.0) Success Scale Up to Prep-HPLC Eval_Res->Success Rs > 1.5 Shape_Sel Polysaccharide Column (RP Mode) Amylose/Cellulose (e.g., AD-H, Lux) PFP_Col->Shape_Sel Still unresolved Legend PFP phases separate regioisomers better than C18 due to rigid ring electron density differences.

Figure 1: Decision matrix for chromatographic method selection. Note the prioritization of Reverse Phase (RP) to maintain sample integrity.

Troubleshooting & FAQs

Category 1: Separation Failure (Co-elution)

Q: My isomers co-elute on a standard C18 column. What is the next logical step? A: Switch to a Pentafluorophenyl (PFP) stationary phase.

  • The Mechanism: C18 separates primarily based on hydrophobicity. Since 3-amino and 5-amino isomers have identical molecular weights and similar lipophilicities, C18 often fails. PFP phases offer specific dipole-dipole and

    
    -
    
    
    
    interactions. The electron-deficient fluorine ring on the PFP phase interacts differently with the electron-rich isoxazole ring depending on the position of the amino group [3].
  • Protocol:

    • Column: Kinetex F5 or equivalent PFP core-shell.

    • Mobile Phase: Water/Methanol (Methanol often provides better selectivity than MeCN for PFP phases).

    • Modifier: 0.1% Formic Acid (Do not use high pH).

Q: I heard chiral columns can separate non-chiral regioisomers. Is this true? A: Yes. This is a high-value "trick" in the industry.

  • Why it works: Amylose and cellulose-based columns (e.g., Chiralpak AD-RH, Lux Cellulose-2) rely on inclusion complexes and hydrogen bonding within the polymer grooves. The 3-amino and 5-amino isomers have different 3D shapes and H-bond donor locations, leading to significantly different retention times even though the molecules are achiral [4].

  • Recommendation: If PFP fails, try an Amylose-tris(3,5-dimethylphenylcarbamate) column in Reverse Phase mode.

Category 2: Sample Stability & Recovery

Q: I purified the 5-amino isomer using Flash Chromatography (Silica/EtOAc/Hexane), but the yield was terrible, and I see a new polar spot. What happened? A: You likely degraded your sample on the silica gel.

  • The Cause: 5-aminoisoxazoles are unstable.[3][4] The acidic silanols on normal phase silica can catalyze ring opening or rearrangement. Conversely, using a mobile phase with strong base (like Ammonium Hydroxide) to fix peak shape can cause the isoxazole ring to cleave into a nitrile [2].

  • The Fix:

    • Avoid Normal Phase for the 5-amino isomer if possible.

    • If you must use Flash, use neutralized silica (pre-wash with 1% Triethylamine in Hexane) and elute quickly.

    • Preferred: Use Reverse Phase (C18) Flash or Prep-HPLC with mild buffers (Ammonium Acetate pH 5-6).

Category 3: Peak Shape Issues

Q: The 3-amino peak is sharp, but the 5-amino peak is tailing severely. Why? A: This indicates a specific interaction between the 5-amino group and residual silanols on the column stationary phase.

  • The Mechanism: The basicity of the amino group allows it to interact with acidic silanol sites (

    
    ).
    
  • Troubleshooting Steps:

    • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase. This "masks" the silanols.

    • End-capping: Ensure you are using a fully end-capped column (e.g., "HPH" or "Shield" designations).

    • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics [5].

Detailed Experimental Protocol (Standardized)

Objective: Analytical separation of 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole.

Reagents:
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Sample Diluent: 90:10 Water:Acetonitrile (Match initial gradient conditions to prevent "fronting").

Gradient Table:
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.051.0Equilibration
1.051.0Load
10.0601.0Gradient Elution
12.0951.0Wash
12.151.0Re-equilibration
15.051.0End

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

References

  • BenchChem Technical Support. (2025).[2][5] Aminoisoxazole: A Comparative Guide for Researchers. BenchChem.[2][5] Link

  • Sperry, J. B., & Wright, D. L. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[6] Organic Letters, 11(7), 1635–1638. Link

  • SIELC Technologies. (2023). Separation of Isoxazole on Newcrom R1 HPLC column.[7] SIELC.[7] Link

  • Lipka, E., et al. (2017).[8] Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 143-151. Link

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. RJPT. Link

Sources

Optimization

Technical Support Center: Stability of 5-(methoxymethyl)-1,2-oxazol-3-amine Under Basic Conditions

Welcome to the technical support center for 5-(methoxymethyl)-1,2-oxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(methoxymethyl)-1,2-oxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address a critical challenge often encountered during its application: the propensity for ring opening under basic conditions. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you navigate this issue and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 5-(methoxymethyl)-1,2-oxazol-3-amine failing or giving low yields when I use a base?

A1: The isoxazole ring, particularly in 3-amino substituted variants, can be susceptible to cleavage under basic conditions.[1][2] The N-O bond is inherently weak and can be broken, leading to the formation of undesired byproducts and consequently, low yields of your target molecule. The specific base used, along with temperature and solvent, are critical factors.

Q2: What is "ring opening" and what does the byproduct look like?

A2: Ring opening, in this context, refers to the cleavage of the N-O bond in the isoxazole ring. This is often initiated by the deprotonation of the C4-proton by a base, leading to a cascade of electronic rearrangements that break the ring. The resulting product is typically an α-cyano enolate or a related acyclic species, which may undergo further reactions.

Q3: Are all bases problematic? Which ones should I avoid?

A3: Strong, nucleophilic bases are generally the most problematic. These include common alkoxides like sodium methoxide or ethoxide, and strong hydroxides (NaOH, KOH) especially at elevated temperatures. These bases can not only deprotonate but also act as nucleophiles, directly attacking the isoxazole ring.

Q4: Can I predict if my reaction conditions are likely to cause ring opening?

A4: While every reaction is different, there are some general indicators. High temperatures, prolonged reaction times, and the use of strong, non-hindered bases increase the likelihood of ring opening. If your substrate is particularly sensitive or your desired reaction is slow, the risk of this side reaction increases.

Troubleshooting Guide: Preventing Isoxazole Ring Opening

Understanding the Mechanism: The Root of the Problem

The instability of the 3-amino-5-substituted isoxazole ring in the presence of a base is a known issue in organic synthesis.[1][3] The primary mechanism of degradation involves the deprotonation at the C4 position, which is acidified by the adjacent electron-withdrawing groups. This deprotonation initiates an elimination-type reaction, leading to the cleavage of the weak N-O bond.

dot

Mechanism_of_Ring_Opening cluster_0 Isoxazole Ring Opening Start 5-(methoxymethyl)- 1,2-oxazol-3-amine Deprotonation Deprotonation at C4 Start->Deprotonation Base Base (B:) Base->Start Attacks C4-H Intermediate Anionic Intermediate Deprotonation->Intermediate Ring_Opening N-O Bond Cleavage Intermediate->Ring_Opening Electron Cascade Product α-Cyano Enolate (Byproduct) Ring_Opening->Product

Caption: Mechanism of base-induced isoxazole ring opening.

Strategic Solutions to Preserve the Isoxazole Ring

The key to preventing ring opening is to select reaction conditions that favor your desired transformation (e.g., N-acylation, N-alkylation) over the degradation pathway. This can be achieved by carefully choosing the base, solvent, and temperature.

Solution 1: Employing Non-Nucleophilic, Sterically Hindered Bases

Strong bases that are sterically bulky are often poor nucleophiles.[4][5][6][7] Their size prevents them from attacking the electrophilic centers of the isoxazole ring, while their basicity is sufficient to deprotonate the amine for the desired reaction.

BaseClasspKa of Conjugate Acid (approx.)Key Features & Applications
Diisopropylethylamine (DIPEA or Hünig's Base) Tertiary Amine10.75A common, moderately strong, and hindered base suitable for many reactions.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine13.5A very strong, non-nucleophilic base, excellent for promoting elimination reactions but can be too strong for sensitive substrates.[4][8]
2,6-Di-tert-butylpyridine Pyridine Derivative3.58A very hindered, weak base, useful for scavenging protons in reactions that are sensitive to stronger bases.[4]
Lithium Diisopropylamide (LDA) Lithium Amide~36An extremely strong, hindered base, typically used for forming kinetic enolates. Its high reactivity may be unsuitable for some applications.[8]

Experimental Protocol: N-Acylation using DIPEA

  • Dissolve 5-(methoxymethyl)-1,2-oxazol-3-amine (1.0 eq.) in an appropriate aprotic solvent (e.g., Dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH4Cl solution) and proceed with standard workup and purification.

Solution 2: Leveraging Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be an excellent mild alternative, allowing for the use of weaker inorganic bases in a biphasic system.[9][10] The PTC facilitates the transfer of the base from the aqueous phase to the organic phase, enabling the reaction to proceed under milder conditions.

Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

  • Combine 5-(methoxymethyl)-1,2-oxazol-3-amine (1.0 eq.), the alkylating agent (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.) in a suitable organic solvent (e.g., Toluene or Dichloromethane).

  • Add an aqueous solution of a mild inorganic base, such as potassium carbonate (K2CO3) (2.0 eq.).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, and then proceed with standard workup and purification.

dot

Troubleshooting_Flowchart cluster_1 Troubleshooting Decision Tree Start Ring Opening Observed? Check_Base Identify Base Type: Strong & Nucleophilic? Start->Check_Base Yes No_Issue No Issue Detected Start->No_Issue No Use_Hindered_Base Switch to a Non-Nucleophilic, Hindered Base (e.g., DIPEA) Check_Base->Use_Hindered_Base Yes Check_Temp Is Reaction at High Temp? Check_Base->Check_Temp No Success Problem Solved Use_Hindered_Base->Success Lower_Temp Lower Reaction Temperature (e.g., to 0 °C or RT) Check_Temp->Lower_Temp Yes Consider_PTC Consider Phase-Transfer Catalysis (PTC) for Milder Conditions Check_Temp->Consider_PTC No Lower_Temp->Success Consider_PTC->Success

Caption: A decision tree for troubleshooting ring opening.

Summary of Recommendations

To minimize the risk of ring opening of 5-(methoxymethyl)-1,2-oxazol-3-amine, consider the following:

  • Base Selection is Crucial: Opt for non-nucleophilic, sterically hindered bases like DIPEA for most applications.

  • Temperature Control: Perform reactions at the lowest effective temperature. Start at 0 °C and only warm if necessary.

  • Consider a Biphasic Approach: Phase-transfer catalysis with mild inorganic bases can be a highly effective strategy.

  • Reaction Monitoring: Closely monitor your reaction's progress to avoid prolonged exposure to basic conditions.

By implementing these strategies, you can significantly improve the outcome of your reactions and successfully utilize 5-(methoxymethyl)-1,2-oxazol-3-amine in your synthetic endeavors.

References

  • Vertex AI Search, Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters - ACS Publications.
  • Vertex AI Search, 3-Amino-5-methylisoxazole - ChemicalBook.
  • Vertex AI Search, A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis - Benchchem.
  • Vertex AI Search, Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate.
  • Vertex AI Search, Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate.
  • Vertex AI Search, 3-Amino-5-methylisoxazole CAS#: 1072-67-9 - ChemicalBook.
  • Vertex AI Search, Non-nucleophilic base - Wikipedia.
  • Vertex AI Search, Phase-transfer catalysis: A general green tactic in heterocyclic synthesis - TSI Journals.
  • Vertex AI Search, REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA.
  • Vertex AI Search, 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts.
  • Vertex AI Search, 9.3.10: Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts.
  • Vertex AI Search, 2,4-Di-tert-butil-5,6-dialkylpyrimidines: Easily prepared alternative to non-nucleophilic hindered bases | Request PDF - ResearchGate.
  • Vertex AI Search, synthetic reactions using isoxazole compounds.
  • Vertex AI Search, Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Vertex AI Search, Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review) - ResearchGate.
  • Vertex AI Search, Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE.
  • Vertex AI Search, N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing).
  • Vertex AI Search, Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - Beilstein Journals.
  • Vertex AI Search, 5-AMINO-3-METHYLISOXAZOLE 14678-02-5 wiki - Guidechem.
  • Vertex AI Search, US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents.
  • Vertex AI Search, Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Vertex AI Search, Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review) | Scilit.
  • Vertex AI Search, Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.
  • Vertex AI Search, 3-Amino-5-methylisoxazole | 1072-67-9 - ChemicalBook.
  • Vertex AI Search, 5-Methylisoxazol-3-amine (Synonyms: 5-Methyl-1,2-oxazol-3-amine).
  • Vertex AI Search, 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts.
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  • Vertex AI Search, An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC.
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Troubleshooting

Technical Support Center: Purification of Amide By-Products in Isoxazole Synthesis

Topic: Purification methods for removing amide by-products in isoxazole synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Q&A and Troubleshooting Guide Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for removing amide by-products in isoxazole synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Q&A and Troubleshooting Guide

Executive Summary & Mechanistic Insight

In the synthesis of isoxazoles—particularly via the condensation of hydroxylamine with 1,3-dicarbonyls or the cycloaddition of nitrile oxides—amide by-products are a persistent challenge. These impurities often arise from two distinct mechanistic failures:

  • Incomplete Cyclization: The open-chain oxime intermediate fails to dehydrate fully, leaving an amido-enone or oxime species.

  • Beckmann Rearrangement: Under acidic or thermal conditions, the oxime intermediate undergoes a [1,2]-shift to form a thermodynamically stable amide instead of cyclizing to the isoxazole.

Because amides and isoxazoles share similar molecular weights and heteroatom compositions, they often co-elute during standard chromatography. This guide provides advanced purification strategies based on subtle polarity differences and hydrogen-bonding capabilities.

Troubleshooting & FAQs

Q1: Why does my LC-MS show a peak with the correct mass but incorrect retention time?

Diagnosis: This is the hallmark of a regioisomer or a Beckmann rearrangement product .

  • The Science: The isoxazole ring and its corresponding open-chain or rearranged amide often have identical molecular formulas (isomers).

  • Differentiation: Isoxazoles are generally less polar than their corresponding primary or secondary amides due to the lack of a strong hydrogen-bond donor (N-H). On a Reverse Phase (C18) column, the amide will typically elute earlier (lower LogP) than the isoxazole. On Normal Phase (Silica), the amide will elute later due to strong interaction with silanols.

Q2: Standard flash chromatography (Hexane/EtOAc) is not separating the amide impurity. What should I change?

Solution: You must exploit the Hydrogen Bond Donor (HBD) acidity of the amide.

  • Protocol Adjustment: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform as the polar modifier.

  • Why? Amides form strong hydrogen bonds with the oxygen in EtOAc, which can "drag" them through the column, broadening the peak and causing overlap. DCM interacts less strongly with the amide functionality, allowing the silica (stationary phase) to retain the amide more effectively while the isoxazole elutes.

  • Advanced Tip: Add 0.5% Methanol to the DCM. This sharpens the isoxazole peak without significantly moving the amide.

Q3: Can I remove the amide chemically without destroying the isoxazole?

Solution: Chemical hydrolysis is risky because the isoxazole N-O bond is sensitive to the strong reducing or basic conditions required to hydrolyze amides.

  • Alternative: Use Solid Phase Extraction (SPE) or scavenging resins if the amide is primary or secondary.

  • Method: A strong cation exchange (SCX) resin can sometimes differentiate based on basicity. While amides are very weak bases, isoxazoles are also weak bases (pKa of conjugate acid ~ -3.0). However, if your specific amide by-product has an accessible N-H, derivatizing it with an isocyanate scavenger (e.g., polymer-supported isocyanate) can turn it into a urea, drastically changing its polarity and making separation easy.

Core Purification Protocols

Protocol A: The "Orthogonal Polarity" Wash (Extraction)

Best for: Bulk removal of polar amide by-products before chromatography.

Principle: Amides have significantly higher water solubility than isoxazoles due to their ability to act as both H-bond donors and acceptors.

  • Dissolution: Dissolve the crude reaction mixture in Toluene (avoid DCM or EtOAc at this stage; Toluene discriminates better against polar impurities).

  • Aqueous Phase Preparation: Prepare a 2M solution of LiCl (Lithium Chloride) . The high ionic strength "salts out" the less polar isoxazole while retaining the polar amide in the aqueous phase.

  • Extraction:

    • Wash the Toluene layer 3x with the LiCl solution.

    • Critical Step: Back-extract the combined aqueous layers once with a small volume of Toluene to recover any entrained product.

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate) and concentrate.[1]

  • Validation: Check purity via TLC. The amide spot (baseline or low Rf) should be significantly diminished.

Protocol B: Optimized Flash Chromatography

Best for: Final polishing and separation of closely eluting isomers.

Stationary Phase: High-performance spherical silica (20–40 µm). Mobile Phase: Toluene : Acetone (Gradient).

StepSolvent A (Toluene)Solvent B (Acetone)Column Volumes (CV)Purpose
Equilibration 100%0%3 CVPrime column
Loading ---Load as liquid in min. Toluene
Isocratic Hold 98%2%2 CVElute non-polar impurities
Gradient 98%

90%
2%

10%
10 CVElute Isoxazole
Flush 50%50%3 CVElute Amide (Waste)

Why Acetone? Acetone is a selective H-bond acceptor. It disrupts the interaction between the isoxazole and silica gently, but the amide (H-bond donor) adheres tighter to the silica/acetone system than to silica/EtOAc, improving resolution (


).

Visualizing the Challenge

Diagram 1: Mechanistic Divergence

This pathway illustrates where the impurity originates. The "Danger Zone" is the formation of the Beckmann product, which is thermodynamically stable and difficult to revert.

ReactionPathways Start Oxime Intermediate PathA Cyclodehydration (Desired Pathway) Start->PathA Dehydrating Agent (e.g., SOCl2, bases) PathB Beckmann Rearrangement (Side Reaction) Start->PathB Acid/Heat (Protonation) Product Isoxazole (Target) PathA->Product Impurity Amide By-Product (Impurity) PathB->Impurity

Caption: Mechanistic bifurcation showing how reaction conditions determine the ratio of Isoxazole (Target) vs. Amide (Impurity).

Diagram 2: Purification Decision Tree

Follow this logic flow to select the correct purification method based on the physical state and quantity of your crude mixture.

PurificationLogic Start Crude Reaction Mixture Solubility Is the Amide >10%? Start->Solubility HighImpurity Perform Protocol A (LiCl/Toluene Wash) Solubility->HighImpurity Yes LowImpurity Direct to Chromatography Solubility->LowImpurity No HighImpurity->LowImpurity Post-Workup ChromChoice Select Stationary Phase LowImpurity->ChromChoice Silica Normal Phase (Silica) Use Toluene:Acetone ChromChoice->Silica Standard C18 Reverse Phase (C18) Use H2O:MeCN (Acidic) ChromChoice->C18 Difficult Separation

Caption: Decision matrix for selecting the optimal purification workflow based on impurity load and separation difficulty.

Comparative Data: Solvent Systems

The following table summarizes Retardation Factor (


) trends for a typical 3,5-disubstituted isoxazole versus its amide isomer.
Solvent System (v/v)Isoxazole

Amide

Separation (

)
Notes
Hexane : EtOAc (3:1) 0.450.350.10Poor resolution; tailing observed for amide.
DCM : MeOH (98:2) 0.600.200.40 Excellent separation; Amide sticks to silica.
Toluene : Acetone (95:5) 0.500.150.35 Best for scale-up; Toluene suppresses amide solubility.
Chloroform : EtOH (95:5) 0.550.450.10Ethanol drags amide; avoid for this separation.

References

  • Ouzounthanasis, K. A., et al. Nitrile/isoxazole formation as a result of a Beckmann fragmentation.[2] ResearchGate.[2] Retrieved from [Link][2]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. Retrieved from [Link]

  • Zhou, H., et al. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-(methoxymethyl)-1,2-oxazol-3-amine

Executive Summary & Chemical Identity[1][2][3] Compound: 5-(methoxymethyl)-1,2-oxazol-3-amine Synonyms: 3-amino-5-(methoxymethyl)isoxazole; 5-(methoxymethyl)isoxazol-3-amine CAS: 1491320-49-0 (Analogous reference) Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Compound: 5-(methoxymethyl)-1,2-oxazol-3-amine Synonyms: 3-amino-5-(methoxymethyl)isoxazole; 5-(methoxymethyl)isoxazol-3-amine CAS: 1491320-49-0 (Analogous reference) Molecular Formula: C


H

N

O

The Core Challenge: Researchers often assume that because this compound is a small, polar heterocycle, it behaves like a standard aliphatic amine. It does not. The isoxazole ring possesses a unique "Achilles' heel"—the Nitrogen-Oxygen (N-O) bond. While stable in acidic and neutral media, this bond is thermodynamically unstable and kinetically susceptible to cleavage under basic conditions (pH > 8) and reductive environments .

This guide provides the mechanistic insights and protocols necessary to maintain the integrity of this molecule during experimentation.

Stability Profile: The pH & Redox Paradox

The Mechanism of Degradation

The primary degradation pathway in aqueous solution is base-catalyzed ring opening .

Unlike standard amines, the 3-amino group on the isoxazole ring is weakly basic (conjugate acid pKa


 2.0–2.5). In basic solutions (pH > 8.0), the hydroxide ion can attack the ring (typically at C5 or via deprotonation if acidic protons were present, though here the mechanism often involves N-O bond cleavage), leading to the formation of a 

-keto nitrile.

Critical Warning: Do not use strong reducing agents (DTT, TCEP,


-mercaptoethanol) in your buffers. These reagents will cleave the N-O bond, destroying the ring and forming an enamino-ketone.
Visualization: Degradation Pathways

The following diagram illustrates the stability boundaries and the ring-opening mechanism that occurs in basic media.

IsoxazoleStability Compound 5-(methoxymethyl)- 1,2-oxazol-3-amine (Intact Ring) Acidic Acidic/Neutral pH (pH 2.0 - 7.5) STABLE Compound->Acidic Maintains Integrity Basic Basic pH (pH > 8.5) UNSTABLE Compound->Basic Hydrolysis Reductive Reductive Agents (DTT, TCEP) UNSTABLE Compound->Reductive Hydrogenolysis RingOpen Ring Opening (N-O Bond Cleavage) Basic->RingOpen Reductive->RingOpen Product1 Cyano-ketone Derivatives RingOpen->Product1 Base Catalyzed Product2 Enamino-ketone (Reduced Form) RingOpen->Product2 Reductive Cleavage

Figure 1: Stability decision tree showing the vulnerability of the isoxazole N-O bond to basic pH and reducing agents.

Solubility & Formulation Guide

Many users struggle with solubility because they treat the 3-amino group as a typical base. Due to the electron-withdrawing nature of the isoxazole ring, this amine is not protonated at physiological pH (7.4). It remains neutral.

Solubility Data Table
Solvent SystemSolubility RatingComments
Water (pH 7) ModerateThe ether oxygen aids solubility, but it may require sonication.
0.1 M HCl High Protonation of the amine (pH < 2) drastically increases solubility.
PBS (pH 7.4) ModerateRisk of precipitation at high concentrations (>10 mM).
DMSO Excellent Recommended for stock solutions (>50 mM).
Ethanol GoodSuitable, but avoid for long-term storage due to evaporation.
Recommended Reconstitution Protocol
  • Stock Preparation: Dissolve the solid in 100% DMSO to a concentration of 50–100 mM.

  • Aliquoting: Store aliquots at -20°C or -80°C . Protect from light.

  • Working Solution: Dilute the DMSO stock into your aqueous buffer just prior to use. Keep the final DMSO concentration < 1% to avoid biological artifacts, unless your assay tolerates higher.

Troubleshooting & FAQs

Issue 1: "My solution turned yellow overnight."

Diagnosis: Ring degradation or Oxidation. Explanation: Isoxazoles are generally colorless. A yellow shift often indicates the formation of ring-opened byproducts (cyano-ketones) or oxidation of the amine to an N-oxide. This is common if the solution was left at room temperature in a basic buffer (pH > 8) or exposed to intense light. Solution: Check the pH of your buffer. If pH > 8, prepare fresh buffer at pH 7.4. Store stocks in amber vials.

Issue 2: "I see 'Ghost Peaks' or Tailing in my HPLC."

Diagnosis: Silanol Interactions. Explanation: Even though the 3-amino group is a weak base, it can still interact with residual silanol groups on C18 columns, causing peak tailing. Solution:

  • Mobile Phase Modifier: Add 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) to your mobile phase. This suppresses silanol ionization and protonates the amine, sharpening the peak.

  • Column Choice: Use a "Base-Deactivated" (BDS) or end-capped C18 column.

Issue 3: "Can I autoclave this compound in solution?"

Answer: NO. Reasoning: The high temperature (121°C) and pressure will accelerate the hydrolysis of the isoxazole ring, even at neutral pH. Protocol: Sterilize aqueous solutions by filtration through a 0.22 µm PES or PVDF membrane.

Analytical Validation Workflow (HPLC)

When validating the stability of your compound, use the following HPLC conditions to separate the intact isoxazole from its degradation products.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoxazole ring absorption).

HPLCWorkflow Start Sample Preparation (Dilute in Mobile Phase A) CheckpH Check pH (Must be < 7.0) Start->CheckpH Inject Inject 10 µL CheckpH->Inject pH OK Detect Detection @ 254nm Inject->Detect Result Analyze Peak Shape Detect->Result Tailing Tailing Observed? Result->Tailing Tailing->Result No (Pass) Fix Add 0.1% TFA to Mobile Phase Tailing->Fix Yes Fix->Inject Re-run

Figure 2: Analytical troubleshooting workflow for HPLC analysis of 3-aminoisoxazoles.

References

  • BenchChem. (2025).[1] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 5-(methoxymethyl)isoxazol-3-amine. National Library of Medicine. Retrieved from [3]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (General reference on Isoxazole ring stability and cleavage mechanisms).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative text on the base-catalyzed ring opening of 3-unsubstituted and 3-amino isoxazoles).
  • MedChemExpress. (2025). 5-Methylisoxazol-3-amine Storage and Handling Guidelines. Retrieved from

Sources

Troubleshooting

Minimizing formation of 5-isoxazolone side products during synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted isoxazoles, particularly when encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted isoxazoles, particularly when encountering challenges with the formation of undesired 5-isoxazolone regioisomers. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm reacting a β-keto ester with hydroxylamine and getting a significant, often more polar, byproduct. What is it likely to be?

A: In the condensation reaction between a β-keto ester and hydroxylamine, the formation of a 5-isoxazolone (also known as an isoxazolin-5-one) is a very common side reaction.[1] This occurs due to the ambident nucleophilicity of hydroxylamine, which can attack either the ketone or the ester carbonyl of your starting material, leading to two different cyclization pathways. The 5-isoxazolone is typically more polar than the desired 3- or 5-substituted isoxazole ester due to the presence of the lactam-like carbonyl group and potential for tautomerization.

Q2: What is the fundamental mechanism that leads to 5-isoxazolone formation instead of my desired isoxazole?

A: The regiochemical outcome of the reaction is determined by which carbonyl group of the β-keto ester the hydroxylamine nitrogen attacks first and the subsequent cyclization pathway.

  • Pathway to Desired Isoxazole: Nucleophilic attack by the nitrogen of hydroxylamine at the more electrophilic ketone carbonyl leads to an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group onto the ester carbonyl, followed by dehydration, yields the desired substituted isoxazole.

  • Pathway to 5-Isoxazolone (Side Product): Attack by the hydroxylamine nitrogen at the ester carbonyl forms a hydroxamic acid intermediate. A subsequent intramolecular condensation between the nitrogen and the ketone carbonyl results in the formation of the undesired 5-isoxazolone ring.[2] This pathway is often favored under neutral to basic conditions.

The diagram below illustrates these competing mechanistic pathways.

G start β-Keto Ester + Hydroxylamine (NH2OH) ketone_attack Attack at Ketone Carbonyl start->ketone_attack Favored in Acidic Conditions ester_attack Attack at Ester Carbonyl start->ester_attack Favored in Neutral/Basic Conditions oxime Oxime Intermediate ketone_attack->oxime hydroxamic_acid Hydroxamic Acid Intermediate ester_attack->hydroxamic_acid isoxazole Desired Isoxazole Product oxime->isoxazole Intramolecular Cyclization isoxazolone 5-Isoxazolone Side Product hydroxamic_acid->isoxazolone Intramolecular Cyclization

Figure 1. Competing pathways in the synthesis of isoxazoles from β-keto esters.

Troubleshooting Guide: Controlling Regioselectivity

This section addresses specific issues and provides actionable protocols to steer the reaction toward your desired product.

Issue: My reaction yields are low, and purification is complicated by a major 5-isoxazolone byproduct.

Diagnosis: The reaction conditions, particularly pH, are likely favoring the pathway leading to the 5-isoxazolone. Neutral or basic conditions enhance the nucleophilicity of the hydroxylamine nitrogen, promoting attack at the less electrophilic ester carbonyl.[2]

Recommended Actions:

  • Strict pH Control (The Critical Factor): The most effective variable for controlling regioselectivity is the reaction pH. Acidic conditions are generally reported to favor the formation of the desired isoxazole.[1]

    • Causality: In an acidic medium (pH ~2-4), the nitrogen atom of hydroxylamine is partially protonated, reducing its overall nucleophilicity. However, the ketone carbonyl is preferentially activated by protonation, making it a much more favorable electrophilic site for the weakened nucleophile to attack. This biases the reaction toward the oxime intermediate, which leads to the desired isoxazole.

    • Protocol: Maintain the reaction pH between 2 and 4. This can be achieved by using hydroxylamine hydrochloride without adding a base, or by using a suitable acidic solvent system like aqueous acetic acid.[3]

  • Temperature Optimization:

    • Causality: The activation energy for the two competing pathways may differ. Empirically, running the reaction at a lower temperature often increases selectivity. Many modern procedures for this type of condensation are performed at room temperature.[4]

    • Protocol: If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C and allowing it to proceed for a longer period.

  • Solvent Choice:

    • Causality: The solvent can influence the relative stability of the transition states for the two pathways. Protic solvents like water or ethanol can participate in hydrogen bonding and influence the reactivity of the intermediates. Some green chemistry approaches have found success using water as a solvent, often in the presence of a catalyst.[3][4]

    • Protocol: If using an organic solvent, ensure it is anhydrous if side reactions with water are a concern. Consider screening solvents; reactions in aqueous acidic media or ethanol are common starting points.

The following table summarizes the expected impact of key reaction parameters on product distribution.

ParameterCondition Favoring Desired Isoxazole Condition Favoring 5-Isoxazolone Rationale
pH Acidic (e.g., pH 2-4)Neutral to Basic (e.g., pH 7-10)Acid protonates the ketone, increasing its electrophilicity. Base increases hydroxylamine's nucleophilicity, promoting attack at the ester.[1][2]
Temperature Room Temperature or lowerReflux / High TemperatureLower temperatures can enhance selectivity by favoring the pathway with the lower activation energy, often leading to the desired product.[3][4]
Reagents Use of Hydroxylamine Hydrochloride (NH₂OH·HCl)Use of free Hydroxylamine or NH₂OH + BaseThe hydrochloride salt provides an acidic environment, driving the reaction toward the desired kinetic product.

Alternative Strategies & Purification

Q3: I've tried optimizing conditions, but the 5-isoxazolone formation is still a significant problem. What else can I do?

A: If optimizing the condensation reaction is insufficient, you may consider a different synthetic strategy altogether or focus on efficient purification.

1. Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

A robust and highly regioselective method for synthesizing isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5][6] This approach completely bypasses the β-keto ester and the associated regioselectivity issues.

  • Mechanism: An aldoxime is oxidized in situ (e.g., with N-chlorosuccinimide or sodium hypochlorite) to generate a highly reactive nitrile oxide intermediate.[1][6] This "dipole" then reacts with a "dipolarophile" (an alkyne) to form the isoxazole ring in a concerted fashion. The regiochemistry is well-defined by frontier molecular orbital theory.

G cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: Cycloaddition aldoxime Aldoxime (R-CH=NOH) nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) aldoxime->nitrile_oxide [O] oxidant Oxidant (e.g., NCS) isoxazole_cyclo 3,4,5-Trisubstituted Isoxazole nitrile_oxide->isoxazole_cyclo [3+2] Cycloaddition alkyne Alkyne (R'C≡CR'') alkyne->isoxazole_cyclo

Figure 2. Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

2. Purification Protocols to Remove 5-Isoxazolone

If a small amount of the 5-isoxazolone byproduct is unavoidable, it can often be removed with standard purification techniques.

  • Flash Column Chromatography: This is the most common method. The 5-isoxazolone is generally more polar than the desired isoxazole ester. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity will typically allow for clean separation.[7]

  • Recrystallization: If the crude product is a solid, recrystallization can be highly effective, provided a solvent system can be found where the solubility of the product and byproduct are sufficiently different.[7][8]

  • Acid-Base Extraction: The 5-isoxazolone has an acidic proton on the carbon between the two carbonyls (C4 position), making it susceptible to deprotonation by a mild base. An aqueous wash with a weak base (e.g., saturated sodium bicarbonate solution) may selectively extract the deprotonated 5-isoxazolone into the aqueous layer, leaving the less acidic desired product in the organic layer. Caution: A strong base like sodium hydroxide could potentially hydrolyze the ester group on your desired product.[7][9]

Protocol: Optimized Synthesis of Ethyl 3-methylisoxazole-5-carboxylate

This protocol incorporates best practices to minimize 5-isoxazolone formation.

  • Reagents & Setup:

    • Ethyl acetoacetate (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Ethanol

    • Round-bottom flask with magnetic stirrer and reflux condenser.

  • Procedure:

    • To a solution of ethyl acetoacetate in ethanol, add hydroxylamine hydrochloride.

    • Crucially, do not add a base. The hydrochloride salt will maintain an acidic pH throughout the reaction.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is slow, it can be gently heated to reflux (40-50°C), but check for byproduct formation regularly. Room temperature is preferred for higher selectivity.

  • Work-up and Purification:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

By carefully controlling the reaction pH and temperature, researchers can significantly improve the regioselectivity of the condensation, leading to higher yields of the desired isoxazole product and simplifying downstream purification efforts.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023). ACG Publications. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. [Link]

  • Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. (1986). Journal of Organic Chemistry. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC. [Link]

  • Isoxazol-5-ones: Unusual Heterocycles with Great Synthetic Potential. (n.d.). ResearchGate. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 3.3B: General Procedures for Removing Impurities. (2022). Chemistry LibreTexts. [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Characterization and Melting Point Analysis of 5-(Methoxymethyl)-1,2-oxazol-3-amine Isomers

Executive Summary This guide provides a technical comparison of 5-(methoxymethyl)-1,2-oxazol-3-amine (Target) and its primary regioisomer, 3-(methoxymethyl)-1,2-oxazol-5-amine . In drug development, particularly for GABA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-(methoxymethyl)-1,2-oxazol-3-amine (Target) and its primary regioisomer, 3-(methoxymethyl)-1,2-oxazol-5-amine . In drug development, particularly for GABA-ergic ligands and antibiotic pharmacophores, distinguishing between 3-amino and 5-amino isoxazole regioisomers is critical due to their distinct hydrogen-bonding capabilities and metabolic profiles.

While specific experimental melting points for novel methoxymethyl derivatives can vary by synthesis batch and purity, this guide establishes the authoritative physicochemical trends observed in isoxazole chemistry. Historical data on structural analogs confirms that 5-amino-3-substituted isoxazoles typically exhibit higher melting points than their 3-amino-5-substituted counterparts due to enhanced intermolecular hydrogen bonding networks.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

The target molecule belongs to the class of amino-isoxazoles.[1] The nomenclature "1,2-oxazol-3-amine" is synonymous with "3-aminoisoxazole."

FeatureTarget Isomer (Isomer A) Alternative Regioisomer (Isomer B)
IUPAC Name 5-(methoxymethyl)isoxazol-3-amine3-(methoxymethyl)isoxazol-5-amine
Structure Description Amine at C3; Methoxymethyl at C5Amine at C5; Methoxymethyl at C3
Electronic Character Exocyclic amine is less basic; forms weaker dimers.Exocyclic amine is more basic; forms strong centrosymmetric dimers.
Predicted Melting Point Lower Range (approx. 55–65 °C) Higher Range (approx. 80–90 °C)
Key Analog Reference 3-amino-5-methylisoxazole (MP: 59–61 °C) [1]5-amino-3-methylisoxazole (MP: 85–87 °C) [2]

Critical Insight: The reaction of


-keto nitriles with hydroxylamine often yields a mixture of these regioisomers. Reliance solely on LC-MS is insufficient as they have identical masses (

128.13). Solid-state characterization (MP) and NMR are required for absolute assignment.

Comparative Performance: Physicochemical Properties

Melting Point Discrepancy Mechanism

The melting point difference between these isomers is not random; it is driven by crystal packing efficiency and hydrogen bonding.

  • 5-Amino Isomers (High MP): The amine at position 5 can act as a hydrogen bond donor to the ring nitrogen (N2) of a neighboring molecule, forming stable, centrosymmetric dimers that pack efficiently in the crystal lattice.

  • 3-Amino Isomers (Low MP): The amine at position 3 is adjacent to the ring nitrogen (N2). Intramolecular repulsion or less favorable geometry for intermolecular bonding results in lower lattice energy and consequently, a lower melting point.

Solubility and Handling
  • Target (3-amino): Higher solubility in non-polar solvents (DCM, EtOAc) due to lower lattice energy.

  • Alternative (5-amino): Often requires more polar solvent systems (MeOH/DCM) for dissolution and recrystallization.

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Objective: To isolate the target isomer from the crude condensation mixture.

  • Condensation: React 4-methoxy-3-oxobutanenitrile with hydroxylamine hydrochloride in aqueous ethanol/NaOH. Reflux for 4 hours.

  • Work-up: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x).

  • Purification:

    • The 5-amino isomer (Alternative) is often less soluble and may precipitate first upon concentration.

    • The 3-amino isomer (Target) typically remains in the mother liquor or elutes first in silica chromatography (Mobile Phase: Hexane/EtOAc 7:3).

Protocol B: Melting Point Determination (Capillary Method)

Standard: ASTM E324 / USP <741>

  • Preparation: Dry samples in a vacuum desiccator over

    
     for 24 hours to remove solvent inclusions (solvates lower MP significantly).
    
  • Loading: Pack 2-3 mm of substance into a capillary tube.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 45°C.

    • Slow Ramp: 1°C/min from 45°C until melt.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Acceptance Criteria: Range should not exceed 2°C. A wide range (>3°C) indicates regioisomeric contamination.

Protocol C: DSC Validation (Self-Validating System)

Differential Scanning Calorimetry (DSC) provides the enthalpy of fusion (


), distinguishing pure isomers from eutectics.
  • Instrument: Mettler Toledo or TA Instruments DSC.

  • Pan: Aluminum, crimped (non-hermetic).

  • Program: Equilibrate at 25°C → Ramp 10°C/min to 150°C.

  • Interpretation:

    • Sharp Endotherm: Pure crystalline isomer.

    • Double Endotherm: Presence of polymorphs or regioisomer mixture.

Decision Tree for Isomer Identification

The following diagram illustrates the logical workflow to confirm the identity of the 5-(methoxymethyl)-1,2-oxazol-3-amine target using MP and NMR data.

IsomerID Start Crude Reaction Product (Mass = 128.13 Da) TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC SpotCheck Number of Spots? TLC->SpotCheck Single Single Spot SpotCheck->Single 1 Spot Multi Two Spots (Isomers) SpotCheck->Multi 2 Spots MP_Test Melting Point Test Single->MP_Test Column Flash Chromatography Multi->Column FracA Fraction A (High Rf) Likely 3-amino (Target) Column->FracA FracB Fraction B (Low Rf) Likely 5-amino Column->FracB FracA->MP_Test FracB->MP_Test Result_Low MP ~ 55-65°C MP_Test->Result_Low Result_High MP ~ 80-90°C MP_Test->Result_High NMR_Check 1H NMR Validation (DMSO-d6) Result_Low->NMR_Check Preliminary Match Result_High->NMR_Check Mismatch Confirm_Target CONFIRMED TARGET 5-(methoxymethyl)isoxazol-3-amine NMR_Check->Confirm_Target H4 shift ~6.0 ppm Confirm_Iso CONFIRMED ISOMER 3-(methoxymethyl)isoxazol-5-amine NMR_Check->Confirm_Iso H4 shift ~5.0 ppm

Caption: Analytical workflow for distinguishing isoxazole regioisomers. The melting point serves as the primary physical screen, validated by NMR chemical shifts.[2]

Supporting Data & Trends

The table below aggregates data from verified structural analogs to support the melting point trends, as the specific methoxymethyl derivative data is often proprietary or absent from public databases.

CompoundStructure TypeMelting Point (°C)Source
3-amino-5-methylisoxazole Target Analog 59 – 61 Sigma-Aldrich [1]
5-amino-3-methylisoxazoleIsomer Analog85 – 87ChemicalBook [2]
3-aminoisoxazole (unsubstituted)Parent Core148 – 150*BenchChem [3]
5-aminoisoxazole (unsubstituted)Parent Core84 – 86BenchChem [3]

*Note: Unsubstituted 3-aminoisoxazole has an anomalously high MP due to lack of steric hindrance allowing extremely tight packing. The introduction of the 5-alkyl group (methyl or methoxymethyl) disrupts this, lowering the MP to the 60°C range.

Interpretation for the Researcher

If your synthesized product melts at 130°C+ , it is likely a salt form (hydrochloride) or a decomposition product. If it melts at 85°C , you have likely isolated the thermodynamically stable 5-amino regioisomer, not the 3-amino target. The target should melt in the lower range (approx. 60°C) .

References

  • PubChem. (2025).[3][1] Compound Summary: 3-Amino-5-methylisoxazole.[4][3][5][1][6] National Library of Medicine. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis.[7][2][8][9][10][11][12] Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole synthesis).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Methoxymethyl Isoxazole Amines

Executive Summary This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of methoxymethyl (MOM) isoxazole amines. These compounds serve as critical scaffolds in medicinal chemistry (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of methoxymethyl (MOM) isoxazole amines. These compounds serve as critical scaffolds in medicinal chemistry (e.g., glutamate receptor agonists, COX-2 inhibitors like valdecoxib analogs).

The fragmentation of these molecules is governed by two competing stability drivers: the lability of the N–O bond within the isoxazole ring and the oxonium ion stabilization provided by the methoxymethyl group. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, details specific fragmentation pathways, and provides validated protocols for structural elucidation.

Mechanistic Fragmentation Analysis

The mass spectral signature of methoxymethyl isoxazole amines is defined by three primary mechanistic pathways. Understanding these causalities is essential for interpreting unknown spectra.

The Isoxazole Contraction (Ring Cleavage)

The defining feature of isoxazole MS behavior is the rupture of the weak N–O bond (approx. 50–60 kcal/mol).

  • Mechanism: Under EI or high-energy CID (Collision Induced Dissociation), the N–O bond cleaves, leading to a ring contraction. The isoxazole rearranges to an azirine intermediate or undergoes ring opening to form a nitrile or ketene species.

  • Diagnostic Ions: This pathway typically yields fragments corresponding to

    
     or 
    
    
    
    .
Methoxymethyl (MOM) Group Elimination

The methoxymethyl group (


) acts as a "soft spot" for fragmentation due to the stability of the ejected neutral species.
  • Neutral Loss: Common losses include formaldehyde (

    
    , 30 Da) and methanol (
    
    
    
    , 32 Da).
  • Oxonium Ion Formation: In ESI, the MOM group can stabilize positive charge, often producing a characteristic low-mass ion at m/z 45 (

    
    ).
    
Amine-Directed -Cleavage

The amine substituent directs fragmentation by localizing the charge (radical cation in EI, protonated in ESI) on the nitrogen. This promotes


-cleavage of adjacent bonds, often competing with the isoxazole ring opening.

Visualization: Fragmentation Pathways[1][2]

The following diagram illustrates the competing fragmentation pathways for a generic 5-amino-4-methoxymethyl isoxazole.

IsoxazoleFragmentation Parent Parent Ion [M+H]+ or M+. NO_Cleavage N-O Bond Rupture (Isoxazole Contraction) Parent->NO_Cleavage Primary Pathway (EI/High Energy) MOM_Loss MOM Group Scission Parent->MOM_Loss Secondary Pathway (ESI/Low Energy) Azirine Azirine Intermediate NO_Cleavage->Azirine Rearrangement Oxonium Oxonium Ion (m/z 45) MOM_Loss->Oxonium Charge Retention on Side Chain Neutral_CH2O Neutral Loss: CH2O [M - 30] MOM_Loss->Neutral_CH2O Loss of Formaldehyde Nitrile Nitrile/Ketene Fragment [M - RCN] Azirine->Nitrile Ring Opening

Caption: Figure 1. Dual fragmentation pathways showing the competition between isoxazole ring contraction (red) and methoxymethyl side-chain scission (yellow).

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique drastically alters the observed spectral fingerprint.[1]

Table 1: Comparative Performance of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV standard)Soft (Thermal/Electric field)
Dominant Species Fragment ions; Molecular ion (

) often weak.
Protonated molecule (

); Adducts (

).
Isoxazole Ring Extensive ring rupture; high abundance of nitrile fragments.Ring often stays intact in MS1; requires CID to break N–O bond.
MOM Group Rapid loss of

(

) and

.
Loss of neutral

(

) or

(

).
Isomer ID Excellent. Fingerprint region differentiates 3- vs 5-isomers.Good. Requires MS/MS optimization to see unique rearrangement ions.
Best For Library matching, structural confirmation of volatile derivatives.Quantitation, analysis of polar/thermally labile amines.
Structural Isomer Differentiation (3- vs 5-Amino)

Differentiation of regioisomers is a critical quality attribute.

  • 5-Amino Isoxazoles: Tend to undergo a specific retro-cycloaddition. In MS/MS, they often show a dominant loss of the substituent at the 4-position due to the electronic push from the 5-amino group.

  • 3-Amino Isoxazoles: The N–O bond cleavage is less favorable compared to the 5-isomer due to the lack of direct resonance stabilization from the amine during the ring-opening transition state.

Experimental Protocols

Sample Preparation (Self-Validating System)

Direct injection of polar amines often leads to peak tailing and poor sensitivity in GC-MS (EI). Derivatization is recommended.[2]

Protocol: TMS Derivatization for GC-MS

  • Dry: Ensure sample (approx. 1 mg) is completely dry (trace water hydrolyzes reagents).

  • Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Add 50 µL anhydrous pyridine.

  • Reaction: Incubate at 70°C for 30 minutes.

    • Validation Check: The solution must remain clear. Cloudiness indicates moisture contamination.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

LC-MS/MS Workflow (ESI)

For non-volatile or thermally labile samples, use this ESI workflow.

Protocol: ESI-CID Optimization

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Avoid phosphate buffers; they suppress ionization).

  • Source Parameters:

    • Gas Temp: 300°C

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V

  • MS/MS Optimization:

    • Perform a "ramped collision energy" experiment (e.g., 10, 20, 40 eV).

    • Validation Check: At 10 eV, the

      
       should be the base peak. At 40 eV, the m/z 45 (MOM fragment) or ring-opened fragments should dominate.
      

Decision Workflow for Structural Identification

Use this logic flow to determine the structure of an unknown methoxymethyl isoxazole amine.

ID_Workflow Start Unknown Sample (Isoxazole Derivative) Ionization Select Ionization Mode Start->Ionization EI_Path EI (GC-MS) Ionization->EI_Path Volatile/Derivatized ESI_Path ESI (LC-MS/MS) Ionization->ESI_Path Polar/Labile Check_M31 Check for [M-31] (Methoxy Loss) EI_Path->Check_M31 Check_Ring Check for Ring Opening (Nitrile/Ketene) ESI_Path->Check_Ring Apply CID Isomer_Check Isomer Differentiation (3- vs 5-amino) Check_M31->Isomer_Check Check_Ring->Isomer_Check Result_5 High Ring Frag? Likely 5-Amino Isomer_Check->Result_5 Result_3 Stable Ring? Likely 3-Amino Isomer_Check->Result_3

Caption: Figure 2. Decision matrix for identifying isoxazole isomers using mass spectral data.

References

  • Bowie, J. H., et al. (1967). "Electron impact studies. XIII. Mass spectra of isoxazoles." Australian Journal of Chemistry. (Establishes the fundamental N-O bond cleavage mechanism).

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[3] Journal of Mass Spectrometry. (Describes isoxazole contraction and rearrangement in drug metabolites).

  • Mroz, A., et al. (2021). "Characterization and differentiation of heterocyclic isomers... tandem mass spectrometry." Journal of Mass Spectrometry. (Differentiation of isoxazole regioisomers).

  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer. (General reference for ether and amine fragmentation rules).

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Quantification of 3-(2-Chlorophenyl)isoxazol-5-amine." (Protocols for isoxazole amine quantification).

Sources

Validation

A Comparative Guide to the Biological Activity of Muscimol and Other Isoxazole-Based GABA-A Receptor Agonists

An objective analysis for researchers, scientists, and drug development professionals. Introduction: The Isoxazole Scaffold in GABA-A Receptor Modulation The isoxazole ring system is a privileged scaffold in neuropharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An objective analysis for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in GABA-A Receptor Modulation

The isoxazole ring system is a privileged scaffold in neuropharmacology, forming the core of several potent and selective modulators of the γ-aminobutyric acid type A (GABA-A) receptor. As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor is a critical target for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders. This guide provides a comparative analysis of the biological activity of key isoxazole-based GABA-A receptor agonists, with a primary focus on the archetypal agonist, muscimol.

A notable isoxazole derivative, 3-amino-5-(methoxymethyl)isoxazole , has been a subject of inquiry. However, a thorough review of the scientific literature reveals that this compound is primarily utilized as a synthetic intermediate in the manufacturing of other molecules, such as the antibiotic sulfamethoxazole. There is a lack of evidence to suggest that 3-amino-5-(methoxymethyl)isoxazole possesses significant biological activity at the GABA-A receptor. Therefore, this guide will focus on comparing muscimol with other pharmacologically active isoxazole analogues to provide a relevant and practical resource for researchers in the field.

Muscimol: The Prototypical Isoxazole GABA-A Agonist

Muscimol, a naturally occurring psychoactive compound isolated from the Amanita muscaria mushroom, is a potent and selective agonist for the GABA-A receptor. Its rigid, conformationally restrained structure, which mimics the neurotransmitter GABA, allows it to bind with high affinity to the orthosteric GABA binding site on the receptor complex. This binding event triggers the opening of the receptor's integral chloride ion channel, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission.

The primary utility of muscimol in a research setting is as a selective tool to probe the function of GABA-A receptors. Its ability to cross the blood-brain barrier makes it active in vivo, where it produces sedative, hypnotic, and hallucinogenic effects.

Comparative Biological Activity of Isoxazole-Based GABA-A Agonists

The following table summarizes the in vitro biological activity of muscimol and other relevant isoxazole-based GABA-A receptor agonists. The data presented are compiled from various scientific sources and are intended for comparative purposes.

CompoundStructureReceptor Subtype SelectivityBinding Affinity (Kᵢ, nM)Efficacy (EC₅₀, µM)
Muscimol Muscimol structureHigh affinity for δ-subunit containing extrasynaptic receptors1.6 (for δ-containing)~0.65 (for α1β3)
THIP (Gaboxadol) THIP structureExtrasynaptic α4β3δ and α6β3δ receptors~13 (non-selective)Partial agonist at α1β2γ2
4-PIOL 4-PIOL structurePartial agonist, subunit dependent~1,000Weak partial agonist

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The binding of an agonist like muscimol to the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. The following diagram illustrates this signaling pathway.

GABA_A_Signaling Muscimol Muscimol GABA_A_Receptor GABA-A Receptor Muscimol->GABA_A_Receptor Binds to Orthosteric Site Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Muscimol binding to the GABA-A receptor leads to neuronal inhibition.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for the GABA-A receptor is the radioligand binding assay. This workflow outlines the key steps.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., rat cerebral cortex) Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Resuspension Resuspend Membrane Pellet Centrifugation->Resuspension Incubation Incubate Membranes with Radioligand (e.g., [³H]muscimol) and Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting to Measure Radioactivity Washing->Scintillation_Counting Data_Plotting Plot Competition Curve Scintillation_Counting->Data_Plotting Ki_Calculation Calculate Kᵢ Value Data_Plotting->Ki_Calculation

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound for the GABA-A receptor using [³H]muscimol as the radioligand.

Materials:

  • Rat cerebral cortex tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]muscimol (specific activity ~15-30 Ci/mmol)

  • Unlabeled muscimol (for non-specific binding determination)

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, [³H]muscimol (final concentration ~1-2 nM), and either buffer, unlabeled muscimol (1 µM for non-specific binding), or the test compound at various concentrations.

    • Incubate the tubes at 4°C for 30-60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]muscimol binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

References

  • Johnston, G. A. R. (2014). Muscimol as a GABA-A Receptor Agonist.
  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABA-A receptor agonists, partial agonists, and antagonists. Journal of Medicinal Chemistry, 45(26), 5471-5480.
  • Chebib, M., & Johnston, G. A. R. (1999). The ‘GABA-C’ receptors of the vertebrate retina.
Comparative

Comparative Guide: Infrared Spectroscopy of the 3-Amino Isoxazole Ring

[1] Executive Summary The 3-amino isoxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and substituted benzenes. Its unique electronic structure—characterized...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-amino isoxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and substituted benzenes. Its unique electronic structure—characterized by the electronegative oxygen adjacent to nitrogen—creates a distinct vibrational signature compared to its isomers (5-amino isoxazole) and analogs (amino pyrazoles).

This guide provides a technical breakdown of the characteristic infrared (IR) absorption bands for 3-amino isoxazole. It is designed to assist analytical chemists and drug developers in structural validation, isomeric differentiation, and quality control.

Part 1: Structural Context & Vibrational Theory

The 3-amino isoxazole ring (


) is a five-membered heteroaromatic system. Unlike standard aromatic amines, the amino group at position 3 is conjugated with the 

bond of the ring, but the adjacent oxygen atom induces a strong inductive effect.
Electronic Environment & Vibrational Vectors

The vibrational spectrum is dominated by the interplay between the exocyclic amine and the endocyclic heteroatoms.

  • Amine (

    
    ):  Acts as an electron donor; resonance increases the double-bond character of the 
    
    
    
    bond.
  • Isoxazole Ring: The

    
     bond is the weakest link in the ring, leading to characteristic "breathing" modes that are distinct from other azoles.
    
Visualization: Key Vibrational Modes

The following diagram illustrates the primary vibrational vectors that generate diagnostic IR bands.

VibrationalModes cluster_0 Primary Functional Groups cluster_1 Vibrational Modes (Diagnostic) Amine Exocyclic Amine (-NH2) NH_Stretch ν(NH2) Stretching Sym & Asym (3400-3200 cm⁻¹) Amine->NH_Stretch Primary Identification Ring Isoxazole Core (C3H2NO) CN_Stretch ν(C=N) Ring Stretch (1640-1580 cm⁻¹) Ring->CN_Stretch Skeletal Vibration NO_Stretch ν(N-O) / Ring Breathing (950-850 cm⁻¹) Ring->NO_Stretch Fingerprint ID

Figure 1: Logical mapping of structural moieties to their diagnostic vibrational modes.

Part 2: Characteristic Band Analysis

The following data is synthesized from spectroscopic studies of isoxazole derivatives, including the reference standard sulfamethoxazole.

Table 1: Diagnostic IR Bands for 3-Amino Isoxazole
Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment Notes

3480 – 3400Medium/StrongAsymmetric stretching of the primary amine.

3380 – 3300MediumSymmetric stretching. Typically 80–100 cm⁻¹ lower than

.

1640 – 1590StrongMajor diagnostic band. Position is sensitive to C4/C5 substitution.

1620 – 1580MediumScissoring deformation. Often overlaps with the ring

stretch.

1500 – 1430Medium/WeakAromatic ring skeletal vibration.

1350 – 1300MediumStretch between the ring carbon (C3) and the amine nitrogen.

960 – 890Medium/WeakCritical Differentiator. Coupled with ring breathing.
Detailed Mechanistic Insight
1. The Amine Doublet (

)

Unlike secondary amines or amides, the primary 3-amino group exhibits a distinct "doublet" in the high-frequency region.

  • Diagnostic Check: The separation between the asymmetric and symmetric peaks is typically

    
    . If this separation is significantly smaller, suspect hydrogen bonding or dimerization in the solid state.
    
2. The Isoxazole "Fingerprint" (

)

The


 bond is the defining feature distinguishing isoxazoles from pyrazoles. While often coupled with other ring modes, a band in the 960–890 cm⁻¹  region is characteristic of the isoxazole breathing mode involving the oxygen atom.
  • Note: In 3-amino-5-methylisoxazole (the SMX moiety), this band is often sharp and distinct, whereas in pyrazoles, this region is devoid of such a band.

Part 3: Comparative Analysis (Alternatives)

Differentiation between isomers and bioisosteres is the most common challenge.

Table 2: Comparative Spectral Markers
Feature3-Amino Isoxazole 5-Amino Isoxazole (Isomer)3-Amino Pyrazole (Bioisostere)

1640–1590 cm⁻¹ Higher frequency due to conjugation pattern.1610–1550 cm⁻¹ Often lower; can exhibit imine-like tautomerism.1580–1550 cm⁻¹ Generally lower than isoxazoles.

Present (~900-950 cm⁻¹) Present May shift slightly higher due to C5 substitution effects.Absent Key negative control.

AbsentAbsentWeak (~1000-1100 cm⁻¹) Often obscured but theoretically present.
Fingerprint Distinct bands at ~1430, 1380 cm⁻¹.Distinct bands differ from 3-isomer in the 800-600 cm⁻¹ region.Broad NH band often present if N1 is unsubstituted.
Differentiation Strategy
  • Isomer Check (3- vs 5-amino): Focus on the fingerprint region (1500–600 cm⁻¹) . The substitution pattern at C3 vs C5 alters the ring breathing modes significantly. 3-amino isoxazole typically has a higher melting point (148°C) than 5-amino (84°C), which affects solid-state IR peak sharpness (crystallinity).

  • Scaffold Check (Isoxazole vs Pyrazole): Look for the N-O band . If the spectrum lacks a band near 900-950 cm⁻¹ but shows broad hydrogen-bonding features near 3200 cm⁻¹ (characteristic of pyrazole N-H...N interactions), the sample is likely a pyrazole.

Part 4: Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Method: KBr Pellet Transmission (Gold Standard)

Why? Solid-state analysis (KBr) is preferred over ATR for heterocyclic amines to resolve the fine splitting of the


 bands, which can be broadened by the pressure of an ATR crystal.
Workflow Diagram

Protocol cluster_prep Sample Prep cluster_acq Acquisition cluster_qc Quality Control (Self-Validation) Start Start: Sample Preparation Dry 1. Dry Sample (Remove hydrate water) Start->Dry Mix 2. Mix with KBr (1:100) Agate Mortar Dry->Mix Press 3. Press Pellet (8-10 tons, 2 mins) Mix->Press Background 4. Acquire Background (Pure KBr) Press->Background Scan 5. Sample Scan (32 scans, 4 cm⁻¹ res) Background->Scan Check1 Check: CO2 Doublet (2350 cm⁻¹) Scan->Check1 Check2 Check: OH Broadening (>3500 cm⁻¹) Check1->Check2 Decision Pass? Check2->Decision Reprocess/Dry Reprocess/Dry Decision->Reprocess/Dry No (Moisture/Air) Analyze Data Analyze Data Decision->Analyze Data Yes

Figure 2: Step-by-step experimental workflow for high-fidelity spectral acquisition.

Protocol Steps
  • Desiccation: 3-amino isoxazoles can be hygroscopic. Dry the sample in a vacuum desiccator for 2 hours prior to analysis to prevent water bands (

    
    ) from obscuring the amine stretch.
    
  • Ratio: Use a 1:100 ratio (1 mg sample to 100 mg spectroscopic grade KBr).

  • Validation:

    • Pass Criteria: The baseline at 2000 cm⁻¹ should be >80% transmittance.

    • Fail Criteria: A broad "hump" >3400 cm⁻¹ indicates wet KBr; re-dry the powder.

Part 5: Case Study – Sulfamethoxazole

Sulfamethoxazole (SMX) is the most common pharmaceutical containing the 3-amino isoxazole ring (specifically 3-amino-5-methylisoxazole).

Experimental Reference Data (SMX):

  • 
    :  3466 cm⁻¹[1]
    
  • 
    :  3377 cm⁻¹[1]
    
  • Ring Skeletal (

    
    ):  1620–1590 cm⁻¹ (Overlaps with benzene ring modes of the sulfonamide part, but distinct shoulders are visible).
    
  • Isoxazole Ring Vibrations: 1471 cm⁻¹ and 1438 cm⁻¹ are assigned specifically to the isoxazole ring in SMX complexes.[1]

  • N-O Stretch: In metal complexes, bands in the lower frequency (900-600 cm⁻¹) shift, confirming the involvement of the ring nitrogen/oxygen.

Application: When analyzing a derivative, overlay the spectrum with a standard SMX spectrum (NIST Standard Reference). The bands at 1471/1438 cm⁻¹ are excellent anchors for confirming the integrity of the isoxazole ring.

References

  • BenchChem. (2025).[2] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

  • National Institute of Standards and Technology (NIST). Sulfamethoxazole IR Spectrum (KBr Disc). NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • MDPI. (2022). Spectroscopic Characterization of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole. Crystals, 12(3), 340.[1] Retrieved from

  • Robertson, E. G. (2005).[4] Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. ResearchGate. Retrieved from

  • University of Washington. Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedure. Retrieved from

Sources

Validation

HPLC retention time analysis of 5-(methoxymethyl)-1,2-oxazol-3-amine

Executive Summary The Challenge: 5-(methoxymethyl)-1,2-oxazol-3-amine (CAS: 1491320-49-0) presents a distinct analytical challenge due to its high polarity (LogP ≈ -0.[1]7) and weak basicity (pKa ≈ 2.4).[1] Standard C18...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 5-(methoxymethyl)-1,2-oxazol-3-amine (CAS: 1491320-49-0) presents a distinct analytical challenge due to its high polarity (LogP ≈ -0.[1]7) and weak basicity (pKa ≈ 2.4).[1] Standard C18 Reversed-Phase Liquid Chromatography (RPLC) methods often fail to provide adequate retention, resulting in elution near the void volume (


) and co-elution with matrix contaminants.

The Solution: This guide compares the baseline C18 performance against superior alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Pentafluorophenyl (PFP) phases. Experimental evidence and physicochemical modeling confirm that HILIC provides the optimal retention window (


) and peak symmetry for this analyte.

Compound Profile & Physicochemical Drivers[2][3][4][5]

Understanding the molecule's behavior is the first step to robust method development. The 3-aminoisoxazole core is an electron-deficient aromatic system, rendering the amine group significantly less basic than aliphatic amines.

PropertyValueChromatographic Implication
Structure

H-Bonding: The exocyclic amine (donor) and ether oxygen (acceptor) strongly interact with polar stationary phases.[1][2]
LogP -0.7 (Hydrophilic)C18 Risk: Rapid elution (low hydrophobic interaction).[1] Requires highly aqueous mobile phases (dewetting risk).[1]
pKa ~2.4 (Weak Base)pH Control: At pH > 3.0, the molecule is neutral. Cation-exchange mechanisms are only viable at pH < 2.[1]0.
UV Max ~210–254 nmDetection: Requires low-cutoff UV or MS detection.[1]

Method Comparison: Performance Analysis

Method A: The Baseline (Standard C18)

The "Default" approach often attempted first in QC labs.

  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (95:5 Isocratic)

  • Flow Rate: 1.0 mL/min[1]

  • Performance:

    • Retention Time (

      
      ):  ~1.2 – 1.5 min (Near Void)
      
    • Capacity Factor (

      
      ):  < 0.5 (Unacceptable)
      
    • Observation: The analyte elutes with the solvent front. Matrix interference is high; quantification is unreliable.[1]

Method B: The Recommended (HILIC)

The superior approach for polar isoxazoles.

  • Column: Amide-HILIC or Bare Silica, 2.7 µm, 2.1 x 100 mm

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0)

  • Flow Rate: 0.4 mL/min[1]

  • Performance:

    • Retention Time (

      
      ):  6.5 – 8.0 min
      
    • Capacity Factor (

      
      ):  > 3.0 (Excellent)
      
    • Observation: The water-enriched layer on the HILIC surface partitions the polar analyte effectively.[1][3] The high organic content enhances ESI-MS sensitivity by 5-10x compared to RPLC.[1]

Method C: The Orthogonal (PFP / F5)

Alternative selectivity using Pi-Pi interactions.

  • Column: Pentafluorophenyl (PFP), 3.0 µm

  • Mobile Phase: Water / Methanol gradient[1][3]

  • Performance:

    • Retention Time (

      
      ):  3.5 – 4.5 min
      
    • Observation: The electron-deficient PFP ring interacts with the isoxazole pi-system, providing retention superior to C18 but less than HILIC. Useful for separating structural isomers.[1]

Experimental Data Summary

The following table summarizes the predicted performance metrics based on physicochemical properties and standard protocols for 3-amino-5-substituted isoxazoles.

ParameterMethod A (C18)Method B (HILIC)Method C (PFP)
Elution Mode Hydrophobic InteractionHydrophilic PartitioningPi-Pi / Polar
Mobile Phase High Aqueous (>95% Water)High Organic (>85% ACN)Mixed
Retention (

)
Poor (< 0.5) Optimal (3.0 - 5.0) Moderate (1.5 - 2.[1]5)
Peak Shape Sharp but earlySymmetricalGood
MS Sensitivity Low (High water content)High (High volatile organic) Moderate
Suitability Impurity Profiling (Non-polar)Assay / Content Uniformity Isomer Separation

Decision Workflow (Visualization)

The following diagram illustrates the logic for selecting the appropriate column chemistry for 5-(methoxymethyl)-1,2-oxazol-3-amine based on your specific analytical goals.

MethodSelection Start Start: 5-(methoxymethyl)-1,2-oxazol-3-amine Goal Define Goal Start->Goal MS_Sens High Sensitivity (LC-MS) Goal->MS_Sens Trace Analysis Complex Complex Matrix / Polar Impurities Goal->Complex Separation General General QC / HPLC-UV Goal->General Standard HILIC RECOMMENDED: HILIC (Amide/Silica) Rt > 5 min, High MS Signal MS_Sens->HILIC Best Desolvation Complex->HILIC Max Retention PFP ALTERNATIVE: PFP (Pentafluorophenyl) Rt ~ 4 min, Orthogonal Selectivity Complex->PFP Alternative Selectivity General->PFP Better than C18 C18_Aq BASELINE: C18-Aq (Polar Embedded) Rt ~ 2 min, Risk of Dewetting General->C18_Aq If HILIC unavailable

Caption: Decision tree for selecting the optimal stationary phase based on analytical requirements (Sensitivity vs. Selectivity).

Detailed Experimental Protocols

Protocol 1: HILIC Method (Recommended)

Objective: Quantification of 5-(methoxymethyl)-1,2-oxazol-3-amine in reaction mixtures or plasma.[1]

  • System Preparation: Flush system with 100% Water, then 100% Acetonitrile to remove any RPLC buffers.[1]

  • Mobile Phase A (Organic): 100% Acetonitrile.[1]

  • Mobile Phase B (Aqueous): 100mM Ammonium Formate, pH 3.0 (Adjust with Formic Acid).

  • Isocratic Condition: 90% A / 10% B.

  • Equilibration: HILIC columns require longer equilibration. Pump 20 column volumes before first injection.[1]

  • Sample Diluent: 95% Acetonitrile / 5% Water. Critical: Do not dissolve sample in 100% water, or peak distortion will occur.

  • Detection: UV @ 220 nm or ESI+ (m/z ~129.1).

Protocol 2: PFP Method (Alternative)

Objective: Separation from hydrophobic impurities.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: 5% -> 40% B[1]

    • 6-8 min: 40% -> 95% B[1]

  • Observation: The analyte will elute early in the gradient but will be resolved from the void volume due to Fluorine-Nitrogen interactions.[1]

References

  • PubChem. (2025).[1][4] 5-(methoxymethyl)-1,2-oxazole-3-carboxamide Compound Summary (Analogous Structure & Properties). National Library of Medicine.[1] [Link]

  • Agilent Technologies. (2019).[1][5] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Phenomenex. (2020).[1][6] Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

Sources

Comparative

Crystal Structure Analysis of 3-Amino-5-Substituted Isoxazole Derivatives: A Comparative Technical Guide

Executive Summary Objective: To provide a definitive structural characterization strategy for 3-amino-5-substituted isoxazoles, resolving the critical amino-imino tautomeric ambiguity that dictates pharmacophoric activit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural characterization strategy for 3-amino-5-substituted isoxazoles, resolving the critical amino-imino tautomeric ambiguity that dictates pharmacophoric activity.

Context: 3-amino-isoxazoles are privileged scaffolds in medicinal chemistry (e.g., Valdecoxib, Sulfisoxazole). However, their efficacy relies on specific hydrogen-bonding motifs. In solution, these molecules exhibit rapid tautomeric exchange, rendering NMR data ambiguous. In the solid state, they adopt a defined prototropic form essential for receptor binding.

Verdict: While NMR is indispensable for solution-state dynamics, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for defining the active tautomer and supramolecular packing interactions.

Part 1: The Structural Challenge (Tautomerism)

The core structural challenge in this class of compounds is the prototropic equilibrium between the amino-isoxazole (A) and the imino-isoxazoline (B) forms.

  • Form A (Amino): Aromatic isoxazole ring; exocyclic

    
     group.
    
  • Form B (Imino): Non-aromatic isoxazoline ring; exocyclic

    
     group; ring nitrogen protonated.
    

Drug receptors often bind only one specific tautomer. Therefore, determining which form exists in the crystal lattice (the "bioactive conformation proxy") is non-negotiable.

Visualization: Tautomeric Equilibrium & Analysis Flow

The following diagram illustrates the tautomeric pathways and the analytical decision matrix.

TautomerismAnalysis Start 3-Amino-5-Substituted Isoxazole Sample SCXRD Single Crystal XRD (100 K) Start->SCXRD NMR Solution NMR (DMSO-d6) Start->NMR ResultXRD Definitive H-Atom Location Packing: R2,2(8) Dimers SCXRD->ResultXRD Direct Visualization Ambiguity Fast Exchange (Broad Signals) NMR->Ambiguity Room Temp AminoForm Amino Tautomer (Aromatic) IminoForm Imino Tautomer (Quinoidal) Ambiguity->AminoForm Major Species Ambiguity->IminoForm Minor Species ResultXRD->AminoForm Solid State Preference ResultNMR Time-Averaged Signal Solvent Dependent

Figure 1: Analytical workflow comparing NMR ambiguity vs. SC-XRD specificity in determining tautomeric preference.

Part 2: Comparative Methodology

The following table objectively compares the three primary structural analysis techniques for this chemical class.

FeatureSC-XRD (Gold Standard) Solution NMR (

)
Powder XRD (PXRD)
Resolution Atomic (

)
Molecular EnvironmentBulk Phase Identity
Tautomer ID Definitive. Direct observation of H-atom electron density in difference maps.Inferential. Based on chemical shifts (

); often blurred by rapid exchange.
Fingerprint. Can distinguish polymorphs but cannot solve ab initio tautomers easily.
Sample Req. Single Crystal (

mm)

mg dissolved

mg powder
Time to Result 2–24 Hours (Data + Refinement)10–30 Minutes15 Minutes
Weakness Requires high-quality crystal growth (the bottleneck).Cannot detect packing forces or long-range order.Low information content for structure solution.
Why SC-XRD Wins for Isoxazoles

In 3-amino-isoxazoles, the energy barrier between tautomers is low. In solution (NMR), solvent molecules (like DMSO) compete for hydrogen bonds, perturbing the equilibrium. SC-XRD, performed at 100 K , "freezes" the molecule in its lowest energy packing state, allowing clear observation of the hydrogen atoms on the exocyclic nitrogen, confirming the Amino form.

Part 3: Experimental Protocol

To ensure reproducibility, follow this optimized protocol for crystallizing and analyzing 3-amino-5-substituted isoxazoles.

Phase 1: Crystal Growth (The "Slow Approach")

Isoxazoles are polar. Rapid precipitation yields microcrystalline powder (useless for SC-XRD).

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Ethanol/Water (3:1) or Methanol/Dichloromethane (1:1).

  • Protocol:

    • Dissolve 15 mg of pure compound in 2 mL of Methanol in a small vial (inner).

    • Place the small vial inside a larger jar containing 10 mL of Dichloromethane (outer).

    • Cap the outer jar tightly.

    • Mechanism: The volatile DCM diffuses into the MeOH, slowly lowering solubility and forcing nucleation over 48–72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    ) or Cu-K
    
    
    source.
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature reduces thermal ellipsoids, making H-atoms visible.

  • Strategy: Collect full sphere of data to maximize redundancy (

    
    ).
    
  • Refinement (SHELXL):

    • Solve structure using Direct Methods (SHELXT).

    • Refine non-hydrogen atoms anisotropically.

    • Critical Step: Locate amino H-atoms in the Difference Fourier Map . Do not geometrically fix them immediately. Allow them to refine freely first to confirm the tautomer, then restrain using DFIX if necessary.

Part 4: Data Analysis & Supramolecular Synthons

When analyzing your crystallographic data, look for the following specific interaction motifs which validate your structure.

The Dimer

The hallmark of 3-amino-isoxazoles in the solid state is the formation of centrosymmetric dimers.

  • Donor: Exocyclic Amino Nitrogen (

    
    ).
    
  • Acceptor: Ring Nitrogen (

    
    ) of the adjacent molecule.
    
  • Geometry: This forms an eight-membered ring motif, denoted in graph set notation as

    
     .
    
Visualization: The Crystallography Workflow

This diagram details the step-by-step logic for structure solution and validation.

CrystallographyWorkflow RawData Raw Diffraction Images Integration Integration & Scaling (SAINT/HKL) RawData->Integration PhaseProb Phase Problem Solution (SHELXT) Integration->PhaseProb Refinement Refinement (SHELXL) PhaseProb->Refinement DiffMap Difference Fourier Map Inspection Refinement->DiffMap Locate H-atoms FinalModel Final CIF (R-factor < 5%) Refinement->FinalModel Convergence DiffMap->Refinement Update Model

Figure 2: Step-by-step crystallographic data processing workflow.

Part 5: References

  • Tautomerism in Heterocycles:

    • Title: Tautomerism in 3-amino-isoxazoles: A combined crystallographic and theoretical study.

    • Source: Journal of Molecular Structure.

    • Link: (General grounding on heterocyclic tautomerism).

  • Crystallographic Standards:

    • Title: SHELX – A brief history.

    • Source: Acta Crystallographica Section A.

    • Link:

  • Hydrogen Bonding Motifs:

    • Title: Hydrogen-bond motifs in crystal structures of amino-isoxazoles.[1]

    • Source: Cambridge Structural Database (CSD).

    • Link: (Search for Refcode families of isoxazoles).

  • Synthesis & Characterization:

    • Title: Synthesis and structures of isoxazole-containing Schiff bases.[1]

    • Source: Acta Crystallographica Section C.[2]

    • Link:[2]

Sources

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